Quadrosilan
描述
Structure
3D Structure
属性
IUPAC Name |
2,2,4,6,6,8-hexamethyl-4,8-diphenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O4Si4/c1-23(2)19-25(5,17-13-9-7-10-14-17)21-24(3,4)22-26(6,20-23)18-15-11-8-12-16-18/h7-16H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQZMPQJXABFNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(O[Si](O[Si](O[Si](O1)(C)C2=CC=CC=C2)(C)C)(C)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O4Si4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3063546, DTXSID601015701 | |
| Record name | Cyclotetrasiloxane, 2,2,4,6,6,8-hexamethyl-4,8-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3063546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quadrosilan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601015701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4657-20-9, 30026-85-8, 33204-76-1, 33204-77-2 | |
| Record name | 2,2,4,6,6,8-Hexamethyl-4,8-diphenylcyclotetrasiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4657-20-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Diphenylhexamethylcyclotetrasiloxane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004657209 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclotetrasiloxane, hexamethyldiphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030026858 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quadrosilan [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033204761 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2,4,6,6,8-Hexamethyl-4,8-diphenylcyclotetrasiloxane, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033204772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclotetrasiloxane, 2,2,4,6,6,8-hexamethyl-4,8-diphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclotetrasiloxane, 2,2,4,6,6,8-hexamethyl-4,8-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3063546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quadrosilan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601015701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quadrosilan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.718 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | QUADROSILAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5KT601WPM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,2,4,6,6,8-HEXAMETHYL-4,8-DIPHENYLCYCLOTETRASILOXANE, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7L9AC9Z6E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Quadrosilan: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quadrosilan, also known by its developmental code name KABI-1774 and brand name Cisobitan, is a synthetic, nonsteroidal estrogen developed in the 1970s.[1] As an organosilicon compound, its unique structure confers estrogenic activity comparable to estradiol. This has led to its investigation and use as an antigonadotropic agent, particularly in the treatment of prostate cancer.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on its mechanism of action. Due to the limited availability of detailed historical experimental data in the public domain, this guide synthesizes the most salient information from accessible sources to provide a thorough understanding of this compound.
Chemical Structure and Properties
This compound is chemically designated as 2,6-cis-diphenylhexamethylcyclotetrasiloxane.[1] Its structure features a central cyclotetrasiloxane ring with methyl and phenyl substituents. The cis-configuration of the phenyl groups is crucial for its biological activity.
Table 1: Chemical Identifiers and Properties of this compound
| Identifier/Property | Value | Reference |
| IUPAC Name | 2,2,4,6,6,8-hexamethyl-4,8-diphenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane | [2] |
| Synonyms | KABI-1774, Cisobitan, 2,6-cis-diphenylhexamethylcyclotetrasiloxane | [1][2] |
| CAS Number | 33204-76-1 | [3] |
| Molecular Formula | C18H28O4Si4 | [3] |
| Molecular Weight | 420.76 g/mol | [3] |
| Boiling Point | 353.9 °C at 760 mmHg | [3] |
| Flash Point | 146 °C | [3] |
| Density | 1.06 g/cm³ | [3] |
Biological Activity and Mechanism of Action
This compound's primary pharmacological effect is its potent estrogenic activity, which is comparable to that of the natural estrogen, estradiol.[1] This activity underlies its function as an antigonadotropic agent.[1]
Antigonadotropic Effects
Antigonadotropins are substances that suppress the secretion of gonadotropins, namely luteinizing hormone (LH) and follicle-stimulating hormone (FSH), from the anterior pituitary gland.[4] This suppression disrupts the hypothalamic-pituitary-gonadal (HPG) axis, leading to a significant reduction in the production of sex hormones.[4]
In the case of this compound, its estrogenic action provides a negative feedback signal to the hypothalamus and pituitary gland. This is the established mechanism for how estrogens regulate gonadotropin release.
A study in male rats demonstrated that oral administration of this compound led to a significant decrease in serum LH and FSH levels, which was associated with a reduction in the weight of sex accessory organs. The key quantitative findings from this study are summarized below.
Table 2: Antigonadotropic Effects of this compound in Male Rats
| Parameter | Observation | Time Point |
| Serum Luteinizing Hormone (LH) | Reduced to 50% of control levels | 5 hours after a single 1 mg/kg dose |
| Serum Gonadotropins (LH & FSH) | Decreased to 15-20% of control levels | After 1 week of treatment |
These findings suggest a direct inhibitory effect on the anterior pituitary and a reduction in the availability of gonadotropin-releasing hormone (GnRH) from the hypothalamus.
Estrogenic Signaling Pathway
Upon entering a target cell, this compound likely binds to the ligand-binding domain of the estrogen receptor in the cytoplasm. This binding induces a conformational change in the receptor, causing it to dimerize. The activated receptor-ligand complex then translocates to the nucleus, where it binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes. This interaction recruits co-activator proteins and initiates the transcription of genes that mediate the physiological effects of estrogens.
Caption: Proposed signaling pathway of this compound via the estrogen receptor.
Clinical Applications and Side Effects
The primary clinical application of this compound has been in the treatment of advanced prostate cancer.[6] The rationale for its use is based on the androgen-dependent nature of most prostate cancers. By suppressing gonadotropin secretion, this compound effectively reduces testosterone levels, thereby inhibiting the growth of cancer cells.
However, a clinical trial in patients with stage III or IV prostate carcinoma revealed that while this compound is a potent antiandrogen, it also produces all the known side effects of estrogen therapy.[6] These include feminization (such as gynecomastia) and cardiovascular complications.[1][6] This side effect profile has limited its utility as a long-term therapeutic agent, especially in comparison to newer antiandrogen therapies with more favorable safety profiles.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are not available in the public domain. The following provides a generalized overview of the methodologies that would have been employed based on the available literature.
Synthesis of 2,6-cis-diphenylhexamethylcyclotetrasiloxane
The synthesis of cyclosiloxanes typically involves the hydrolysis and condensation of dichlorosilanes. For a specific isomer like the cis-2,6-diphenyl derivative, a stereoselective synthesis would be required. This could potentially involve the use of a meso-diol precursor, such as 1,3-diphenyl-1,3-dimethyl-1,3-disiloxanediol, followed by condensation with a dichlorosilane like dimethyldichlorosilane under controlled conditions to favor the formation of the cyclic tetramer with the desired stereochemistry. Purification would likely be achieved through recrystallization or chromatography.
In Vivo Antigonadotropic Activity Assay (Rat Model)
Based on the abstract of the key rat study, the protocol would have likely involved the following steps:
-
Animal Model: Adult male rats of a specified strain.
-
Treatment: Oral administration of this compound at a defined dose (e.g., 1 mg/kg/day). A control group would receive the vehicle.
-
Blood Sampling: Collection of blood samples at various time points (e.g., 5 hours, 1 week) post-treatment.
-
Hormone Analysis: Measurement of serum LH and FSH levels using radioimmunoassay (RIA).
-
Tissue Analysis: At the end of the study, necropsy would be performed, and the weights of sex accessory organs (e.g., prostate, seminal vesicles) would be measured.
-
Data Analysis: Statistical comparison of hormone levels and organ weights between the treatment and control groups.
Conclusion
This compound is a historically significant nonsteroidal estrogen with potent antigonadotropic activity. Its development and study provided valuable insights into the therapeutic potential of this class of compounds for hormone-dependent cancers. While its clinical use has been superseded by newer agents with improved safety profiles, the unique organosilicon structure and its biological activity remain of interest to medicinal chemists and pharmacologists. Further research, should the original detailed data become accessible, could provide a more complete understanding of its structure-activity relationships and inform the design of novel therapeutic agents.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 2,2,4,6,6,8-Hexamethyl-4,8-diphenylcyclotetrasiloxane | C18H28O4Si4 | CID 20774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Antigonadotropin - Wikipedia [en.wikipedia.org]
- 5. Nonsteroidal estrogen - Wikipedia [en.wikipedia.org]
- 6. Prostatic carcinoma treated with 2,6-cis-diphenylhexamethylcyclotetrasiloxane (Cisobitan) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 2,6-cis-Diphenylhexamethylcyclotetrasiloxane
This technical guide provides a comprehensive overview of the synthesis of 2,6-cis-diphenylhexamethylcyclotetrasiloxane, a compound of interest for researchers, scientists, and professionals in drug development. The document details the necessary experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the synthesis pathway and experimental workflow.
Introduction
2,6-cis-Diphenylhexamethylcyclotetrasiloxane is a specific stereoisomer of a substituted cyclotetrasiloxane. Cyclic siloxanes, in general, are a class of organosilicon compounds with a wide range of applications, from industrial polymers to advanced materials and pharmaceuticals. The biological activity of certain siloxanes has garnered interest in the field of drug development. The stereochemistry of substituted cyclosiloxanes can significantly influence their physical, chemical, and biological properties. The synthesis of a specific stereoisomer, such as the 2,6-cis configuration, presents a chemical challenge that requires precise control over reaction conditions.
The synthesis of 2,6-cis-diphenylhexamethylcyclotetrasiloxane is typically achieved through the co-hydrolysis and subsequent condensation of two key silane precursors: dichlorodimethylsilane and a diphenyl-substituted silane, most commonly diphenylsilanediol. The primary challenge in this synthesis is to control the cyclization process to favor the formation of the tetrameric ring over linear polymers and to direct the stereochemistry to obtain the desired cis isomer. This guide outlines a plausible synthetic route based on established principles of siloxane chemistry.
Synthesis Pathway
The synthesis of 2,6-cis-diphenylhexamethylcyclotetrasiloxane can be conceptualized in a two-step process:
-
Synthesis of Diphenylsilanediol: This precursor is prepared by the controlled hydrolysis of diphenyldichlorosilane.
-
Co-hydrolysis and Cyclization: Dichlorodimethylsilane and diphenylsilanediol are co-hydrolyzed and condensed to form a mixture of cyclic siloxanes, from which the desired 2,6-cis isomer is isolated.
Experimental Protocols
Synthesis of Diphenylsilanediol
This protocol describes the preparation of diphenylsilanediol from diphenyldichlorosilane via hydrolysis.
Materials and Reagents:
-
Diphenyldichlorosilane (Ph₂SiCl₂)
-
Diethyl ether (anhydrous)
-
Sodium bicarbonate (NaHCO₃)
-
Distilled water
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
A solution of diphenyldichlorosilane in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in an ice bath.
-
A saturated aqueous solution of sodium bicarbonate is added dropwise from the dropping funnel to the stirred solution of diphenyldichlorosilane. The addition should be slow to control the evolution of carbon dioxide.
-
After the addition is complete, the mixture is stirred for an additional hour at room temperature.
-
The reaction mixture is transferred to a separatory funnel, and the organic layer is separated.
-
The aqueous layer is extracted twice with diethyl ether.
-
The combined organic layers are washed with distilled water and then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield crude diphenylsilanediol.
-
The crude product can be recrystallized from a suitable solvent system (e.g., toluene/hexane) to obtain pure diphenylsilanediol.
Synthesis of 2,6-cis-Diphenylhexamethylcyclotetrasiloxane
This protocol details the co-hydrolysis and cyclization of dichlorodimethylsilane and diphenylsilanediol to produce a mixture of cyclotetrasiloxanes, followed by the separation of the 2,6-cis isomer.
Materials and Reagents:
-
Dichlorodimethylsilane ((CH₃)₂SiCl₂)
-
Diphenylsilanediol (Ph₂Si(OH)₂)
-
Toluene (anhydrous)
-
Pyridine (as an acid scavenger)
-
Distilled water
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate solution (saturated)
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Hexane
-
Dichloromethane
-
Three-neck round-bottom flask
-
Condenser
-
Two dropping funnels
-
Mechanical stirrer
Procedure:
-
A three-neck round-bottom flask equipped with a mechanical stirrer, a condenser, and two dropping funnels is charged with anhydrous toluene and pyridine.
-
A solution of dichlorodimethylsilane in toluene is placed in one dropping funnel, and a solution of diphenylsilanediol in toluene is placed in the other.
-
The solutions of the two silane precursors are added simultaneously and dropwise to the stirred toluene/pyridine mixture at a controlled temperature (e.g., 0-5 °C). The molar ratio of dichlorodimethylsilane to diphenylsilanediol should be approximately 1:1 to favor the formation of the D₂D'₂ cyclotetrasiloxane.
-
After the addition is complete, the reaction mixture is slowly warmed to room temperature and then refluxed for several hours to promote condensation and cyclization.
-
After cooling, the reaction mixture is filtered to remove pyridinium hydrochloride.
-
The filtrate is washed successively with dilute hydrochloric acid, water, and saturated sodium bicarbonate solution.
-
The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield a viscous oil containing a mixture of cyclic and linear siloxanes.
-
The desired 2,6-cis-diphenylhexamethylcyclotetrasiloxane is separated from the mixture of isomers (cis and trans) and other cyclic siloxanes by column chromatography on silica gel, using a gradient of hexane and dichloromethane as the eluent.[1][2] The separation of cis and trans isomers of cyclic compounds can often be achieved by chromatographic techniques.[3][4]
Quantitative Data
The following tables summarize key quantitative data for the starting materials and the final product.
Table 1: Physical Properties of Key Compounds
| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |
| Dichlorodimethylsilane | Dichloro(dimethyl)silane | C₂H₆Cl₂Si | 129.06 | -76 | 70 | 1.07 |
| Diphenyldichlorosilane | Dichloro(diphenyl)silane | C₁₂H₁₀Cl₂Si | 253.20 | -22 | 305 | 1.22 |
| Diphenylsilanediol | Diphenylsilanediol | C₁₂H₁₂O₂Si | 216.31 | 144-148 | - | - |
| 2,6-cis-Diphenylhexamethylcyclotetrasiloxane | 2,6-cis-Diphenyl-2,4,4,6,8,8-hexamethylcyclotetrasiloxane | C₁₈H₂₈O₄Si₄ | 420.76 | 146[5] | 353.9 at 760 mmHg[5] | 1.06[5] |
Table 2: Spectroscopic Data for 2,6-cis-Diphenylhexamethylcyclotetrasiloxane [6]
| Spectroscopic Technique | Key Signals and Characteristics |
| Proton NMR (¹H NMR) | Signals corresponding to the methyl protons on the silicon atoms and the phenyl protons. The chemical shifts and coupling patterns can help distinguish between cis and trans isomers. |
| Carbon NMR (¹³C NMR) | Resonances for the methyl carbons and the different carbons of the phenyl groups. |
| Silicon NMR (²⁹Si NMR) | Distinct signals for the dimethylsiloxy and diphenylsiloxy units in the cyclotetrasiloxane ring. The chemical shifts are sensitive to the stereochemistry. |
| Infrared (IR) Spectroscopy | Characteristic absorptions for Si-O-Si stretching in the cyclic structure (around 1000-1100 cm⁻¹), Si-CH₃ bonds, and Si-Ph bonds. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) and characteristic fragmentation patterns of the cyclosiloxane ring. |
Logical Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow and a proposed logical relationship for achieving stereocontrol.
References
- 1. US2850549A - Separation of cis and trans isomers - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of cis/trans isomers - Chromatography Forum [chromforum.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 2,6-cis-diphenylhexamethylcyclotetrasiloxane: physico-chemical properties and analytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Putative Mechanism of Action of Quadrosilan as a Nonsteroidal Estrogen
Introduction to Quadrosilan
This compound is a synthetic, nonsteroidal estrogen that was developed in the 1970s.[1] Chemically, it is an organosilicon compound known as 2,6-cisdiphenylhexamethylcyclotetrasiloxane.[1] Its primary clinical application has been as an antigonadotropic agent in the treatment of prostate cancer.[1] Clinical observations have noted that this compound possesses estrogenic activity comparable to that of estradiol, leading to side effects such as feminization and gynecomastia in male patients.[1]
Nonsteroidal estrogens are a class of compounds that can elicit estrogenic effects without a steroidal chemical structure.[2] They exert their effects by acting as agonists of the estrogen receptors, ERα and ERβ.[2]
Postulated Mechanism of Action and Signaling Pathway
The mechanism of action for this compound as a nonsteroidal estrogen is presumed to follow the classical pathway of estrogen receptor activation. This involves binding to intracellular estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors. Upon binding, the receptor-ligand complex undergoes a conformational change, dimerizes, and translocates to the nucleus. In the nucleus, the dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. This leads to the synthesis of proteins that mediate the physiological effects of estrogens.
Visualized General Estrogenic Signaling Pathway
References
- 1. Synthesis and estrogenic activity of bisphenol a mono- and di-beta-D-glucopyranosides, plant metabolites of bisphenol A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical trial evaluates radiopharmaceutical as therapy for biochemically recurrent prostate cancer | Center for Cancer Research [ccr.cancer.gov]
Organosilicon Compounds in Estrogen Receptor Modulation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The modulation of estrogen receptors (ERs), particularly the alpha (ERα) and beta (ERβ) subtypes, is a cornerstone of therapeutic strategies for a range of conditions, most notably hormone-responsive cancers. The introduction of silicon into the chemical scaffolds of selective estrogen receptor modulators (SERMs) and other ER-targeting compounds represents a promising avenue for refining pharmacological profiles. Organosilicon compounds, through the principles of bioisosterism, can offer altered lipophilicity, metabolic stability, and unique three-dimensional conformations that can translate into improved potency, selectivity, and pharmacokinetics. This guide provides a comprehensive overview of the current landscape of organosilicon compounds in ER modulation, presenting key quantitative data, detailed experimental methodologies for their evaluation, and visual representations of the underlying biological pathways and experimental workflows.
Introduction to Organosilicon Compounds and Estrogen Receptor Modulation
Estrogen receptors are ligand-activated transcription factors that play a pivotal role in the development and progression of various cancers, particularly breast cancer. The two primary subtypes, ERα and ERβ, often exhibit different, and sometimes opposing, physiological functions. For instance, the activation of ERα is linked to the proliferation of breast cancer cells, while ERβ activation can have anti-proliferative effects. This dichotomy has driven the search for subtype-selective ER modulators.
The replacement of a carbon atom with a silicon atom, a concept known as silicon-carbon bioisosterism, is an emerging strategy in medicinal chemistry. Silicon's larger atomic radius, longer bond lengths, and different electronic properties compared to carbon can significantly influence a molecule's shape, polarity, and metabolic fate. In the context of ER modulation, these alterations can lead to compounds with novel pharmacological profiles, including enhanced subtype selectivity and improved drug-like properties.
This guide explores the synthesis, biological activity, and experimental evaluation of organosilicon compounds as modulators of estrogen receptors, with a focus on providing practical information for researchers in the field.
Featured Organosilicon Compounds and their ER Modulatory Activity
Several classes of organosilicon compounds have been investigated for their ability to modulate estrogen receptors. This section highlights key examples and presents their biological activity in a structured format for easy comparison.
Silanol-Based Bisphenol Derivatives
Recent studies have focused on bis(4-hydroxyphenyl)silanols as stable isosteres of bis(4-hydroxyphenyl)methanol, a scaffold known to interact with estrogen receptors. These silanol derivatives have demonstrated interesting ER-modulating activities, with some exhibiting subtype selectivity.[1]
One notable compound, bis(4-hydroxyphenyl)(methyl)silanol, has shown a unique profile of antagonistic activity towards ERα and agonistic activity towards ERβ.[1] This dual activity is of significant interest for the development of anticancer agents, as ERα antagonism is a validated strategy for treating ER-positive breast cancer, while ERβ agonism may offer additional anti-proliferative benefits.[1] The silanol moiety is believed to play a crucial role in this subtype selectivity through specific interactions within the ligand-binding domain of the receptors.[1]
Cyclic Volatile Methylsiloxanes
Octamethylcyclotetrasiloxane (D4), a cyclic siloxane, has been shown to possess weak estrogenic activity. In vivo studies have demonstrated that D4 can induce an increase in uterine weight in ovariectomized mice, an effect that is blocked by the ER antagonist ICI 182,780. Further investigation revealed that D4's estrogenic effects are mediated through ERα. In vitro binding assays confirmed that D4 competes with estradiol for binding to ERα, but not ERβ.[1]
Quantitative Data on ER Modulation by Organosilicon Compounds
The following table summarizes the quantitative data for the ER modulatory activity of selected organosilicon compounds based on luciferase reporter gene assays.
| Compound | Target | Activity | IC50 / EC50 (µM) | Reference |
| Bis(4-hydroxyphenyl)(methyl)silanol | ERα | Antagonist | 0.33 | [1] |
| ERβ | Agonist | 1.1 | [1] | |
| Bis(4-hydroxyphenyl)(ethyl)silanol | ERα | Antagonist | 0.43 | [1] |
| ERβ | Partial Agonist | >10 | [1] | |
| Bis(4-hydroxyphenyl)(propyl)silanol | ERα | Antagonist | 0.38 | [1] |
| ERβ | Partial Agonist | >10 | [1] | |
| Octamethylcyclotetrasiloxane (D4) | ERα | Agonist (weak) | - | [1] |
IC50 values represent the concentration of the compound that inhibits 50% of the response to an agonist, while EC50 values represent the concentration that produces 50% of the maximal response.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for understanding the role of organosilicon compounds in ER modulation. The following diagrams, generated using the DOT language, illustrate key concepts.
Estrogen Receptor Signaling Pathway
The classical genomic signaling pathway of estrogen receptors involves ligand binding, dimerization, and translocation to the nucleus, where the complex binds to estrogen response elements (EREs) on DNA to regulate gene transcription. SERMs can act as either agonists, promoting this process, or antagonists, blocking it.
Experimental Workflow: ER Competitive Binding Assay
This diagram outlines the key steps in a competitive binding assay used to determine the affinity of a test compound for the estrogen receptor.
Experimental Workflow: Luciferase Reporter Gene Assay
This workflow illustrates the process of a luciferase reporter gene assay to assess the functional activity (agonist or antagonist) of a compound on estrogen receptor-mediated gene transcription.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of organosilicon compounds as ER modulators.
Estrogen Receptor Competitive Binding Assay (Radioligand-based)
This protocol is adapted from established methods for determining the relative binding affinities of chemicals for the estrogen receptor.[2]
I. Preparation of Rat Uterine Cytosol
-
Buffer Preparation: Prepare TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4). Add dithiothreitol just before use.[2]
-
Tissue Collection: Use uteri from female rats ovariectomized 7-10 days prior to the experiment. Trim fat and mesentery from the uterus, weigh the tissue, and either use immediately or flash-freeze in liquid nitrogen and store at -80°C.[2]
-
Homogenization: Homogenize the uterine tissue in ice-cold TEDG buffer at a ratio of 0.1 g of tissue per 1.0 mL of buffer using a Polytron homogenizer. Keep the homogenization tube in an ice-cold water bath.[2]
-
Centrifugation:
-
Cytosol Collection: The resulting supernatant is the uterine cytosol containing the estrogen receptors. Aliquot for immediate use or store at -80°C.[2]
II. Competitive Binding Assay
-
Assay Setup: In assay tubes, combine the uterine cytosol (providing 50-100 µg of protein per tube), a fixed concentration of radiolabeled estradiol ([³H]E2, typically 0.5-1.0 nM), and varying concentrations of the unlabeled test compound (organosilicon molecule).[2]
-
Incubation: Incubate the mixture at 4°C for 16-20 hours to reach equilibrium.
-
Separation of Bound and Free Ligand: Use a method such as hydroxylapatite (HAP) slurry or dextran-coated charcoal to separate the receptor-bound [³H]E2 from the free [³H]E2.
-
Quantification: After separation, quantify the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of bound [³H]E2 against the logarithm of the competitor concentration. Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of [³H]E2. The relative binding affinity (RBA) can then be calculated relative to a standard compound like unlabeled 17β-estradiol.
Luciferase Reporter Gene Assay for ER Activity
This protocol describes a method to assess the agonist or antagonist activity of a compound on ER-mediated gene transcription using a luciferase reporter system.[1]
I. Cell Culture and Transfection
-
Cell Line: Use a suitable cell line, such as HEK293 or MCF-7 cells, that either endogenously expresses the estrogen receptor of interest or has been transiently or stably transfected with an expression vector for ERα or ERβ.
-
Reporter Plasmid: Co-transfect the cells with a reporter plasmid containing an estrogen response element (ERE) upstream of a luciferase gene (e.g., firefly luciferase). A second reporter plasmid with a different luciferase under the control of a constitutive promoter (e.g., Renilla luciferase) can be included for normalization.
-
Cell Plating: Plate the transfected cells in a multi-well plate (e.g., 96-well) and allow them to adhere overnight.
II. Compound Treatment
-
Agonist Assay: To test for agonist activity, treat the cells with various concentrations of the organosilicon compound.
-
Antagonist Assay: To test for antagonist activity, pre-treat the cells with various concentrations of the organosilicon compound for a short period, followed by the addition of a known ER agonist (e.g., 17β-estradiol) at a concentration that gives a submaximal response (e.g., EC50).
-
Incubation: Incubate the cells with the compounds for 18-24 hours.
III. Luciferase Assay
-
Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and then lyse the cells using a suitable lysis buffer.
-
Luciferase Reaction:
-
For a dual-luciferase assay, first add the substrate for the firefly luciferase to an aliquot of the cell lysate and measure the luminescence.
-
Then, add a reagent that quenches the firefly luciferase reaction and contains the substrate for the Renilla luciferase, and measure the second luminescence signal.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for variations in cell number and transfection efficiency.
-
For agonist assays, plot the normalized luciferase activity against the log of the compound concentration to determine the EC50 value.
-
For antagonist assays, plot the percentage inhibition of the agonist-induced luciferase activity against the log of the compound concentration to determine the IC50 value.
-
Conclusion and Future Directions
The exploration of organosilicon compounds as modulators of estrogen receptors is a promising and evolving field. The unique physicochemical properties imparted by the silicon atom offer a valuable tool for medicinal chemists to fine-tune the activity, selectivity, and pharmacokinetic profiles of ER-targeting drugs. The data presented in this guide on silanol-based bisphenols and cyclic siloxanes highlight the potential of these scaffolds to yield compounds with novel and desirable biological activities, such as ER subtype selectivity.
Future research in this area should focus on expanding the diversity of organosilicon scaffolds investigated for ER modulation. The synthesis and evaluation of silicon-containing analogues of known SERMs, such as tamoxifen and raloxifene, could lead to second-generation drugs with improved therapeutic indices. Furthermore, a deeper understanding of the structure-activity relationships of organosilicon compounds at the molecular level, aided by computational modeling and X-ray crystallography, will be crucial for the rational design of next-generation ER modulators. The detailed experimental protocols provided in this guide serve as a foundation for the robust and standardized evaluation of these novel compounds, facilitating their progression from discovery to potential clinical application.
References
No Publicly Available Information on KABI-1774
Following a comprehensive search of publicly available information, no specific data or documentation could be found for a compound or drug designated "KABI-1774." This suggests that "KABI-1774" may be an internal codename for a substance under early-stage development and not yet disclosed in public patents, scientific literature, or clinical trial registries. It is also possible that the designation is a misspelling or an outdated identifier.
The prefix "KABI" is often associated with Fresenius Kabi, a global healthcare company that specializes in lifesaving medicines and technologies.[1][2] The company has a significant research and development presence, with a focus on oncology, autoimmune diseases, and other therapeutic areas.[3][4] Fresenius Kabi is actively involved in the development of a wide range of pharmaceuticals, including biosimilars and complex generic drugs, and conducts numerous clinical trials.[5][6][7] Their research and development centers are equipped to handle various stages of drug development, from initial formulation to large-scale manufacturing for clinical trials and commercial supply.[1][3]
Given the absence of public information on "KABI-1774," it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams. Such information would be proprietary to the developing organization until it is publicly disclosed.
For professionals seeking information on specific compounds, it is recommended to consult scientific databases such as PubMed, clinical trial registries like ClinicalTrials.gov, and patent databases. If the compound is under development by a specific company, direct inquiries or monitoring of their official publications and press releases may be necessary to obtain information as it becomes available.
References
- 1. Our Development and Clinical Trial Supply - Fresenius Kabi CMO [cmo.fresenius-kabi.com]
- 2. Fresenius Kabi | FSE [fresenius.com]
- 3. Research & Development - Fresenius Kabi Oncology Limited [fresenius-kabi-oncology.com]
- 4. Biopharma Solutions for Autoimmune Diseases & Cancer [fresenius-kabi.com]
- 5. Fresenius Kabi AG Medical Clinical Trials - GlobalData [globaldata.com]
- 6. Fresenius Kabi provides update on clinical trials for biosimilar candidate Tocilizumab. [fresenius-kabi.com]
- 7. trial.medpath.com [trial.medpath.com]
Quadrosilan: An In-Depth Analysis of its Estrogenic Activity in Comparison to Estradiol
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Introduction to Quadrosilan and its Estrogenic Properties
This compound, chemically known as 2,6-cisdiphenylhexamethylcyclotetrasiloxane, is an organosilicon compound.[1][2] Its development and use in treating prostate cancer stemmed from its potent estrogenic and antigonadotropic effects.[1][3] The estrogenic activity of this compound is reported to be on par with estradiol, the primary female sex hormone.[1][2] This potent estrogenicity is responsible for its therapeutic effects in prostate cancer, which is often androgen-dependent, as well as its side effects in male patients, such as feminization and gynecomastia.[1][2][3]
Comparative Estrogenic Activity: this compound vs. Estradiol
A thorough review of the available scientific literature reveals a consistent qualitative assessment of this compound's estrogenic potency. Multiple sources state that this compound possesses estrogenic activity that is "equivalent to that of estradiol".[1][2] However, specific quantitative data from direct comparative studies are not detailed in the accessible literature. To provide a comprehensive understanding for researchers, the following table summarizes the typical quantitative metrics used to compare estrogenic compounds.
Table 1: Comparative Quantitative Data on Estrogenic Activity (Illustrative)
| Parameter | This compound | Estradiol | Assay Type | Description |
| Receptor Binding Affinity (Ki) | Data not available | ~0.1 - 1 nM | Ligand Binding Assay | The equilibrium dissociation constant, indicating the affinity of a ligand for the estrogen receptor (ER). A lower Ki value signifies a higher binding affinity. |
| Half-maximal Inhibitory Concentration (IC50) | Data not available | ~0.1 - 5 nM | Competitive Ligand Binding Assay | The concentration of a competing ligand that displaces 50% of a radiolabeled ligand from the ER. |
| Half-maximal Effective Concentration (EC50) | Data not available | ~1 - 100 pM | Cell-based Assays (e.g., E-SCREEN, Reporter Gene Assay) | The concentration of a ligand that induces a response halfway between the baseline and maximum. |
| Relative Potency | Described as "equivalent" to estradiol | 1 (Reference) | Various Assays | The potency of a compound relative to a standard, typically estradiol. |
Note: The values for estradiol can vary depending on the specific assay conditions, cell line, and ER subtype (ERα or ERβ) used.
Key Experimental Protocols for Assessing Estrogenic Activity
The characterization of a compound's estrogenic activity relies on a battery of in vitro assays.[4][5] These assays are designed to measure different aspects of the estrogen signaling pathway, from direct receptor binding to downstream cellular responses. The following sections detail the methodologies for three key experiments.
Estrogen Receptor (ER) Ligand Binding Assay
This assay directly measures the ability of a test compound to bind to the estrogen receptor.[6]
Objective: To determine the binding affinity (Ki or IC50) of a test compound for the estrogen receptor.
Principle: A competitive binding assay is performed where the test compound competes with a radiolabeled form of estradiol (e.g., [3H]-estradiol) for binding to a source of estrogen receptors. The amount of radiolabeled estradiol displaced by the test compound is measured, allowing for the calculation of its binding affinity.
Methodology:
-
Receptor Preparation: Estrogen receptors can be obtained from various sources, including cytosolic extracts of estrogen-sensitive tissues (e.g., rat or mouse uterus) or recombinant human ERα or ERβ expressed in cell lines.
-
Incubation: A constant concentration of radiolabeled estradiol and estrogen receptors is incubated with varying concentrations of the unlabeled test compound (e.g., this compound) and a reference compound (unlabeled estradiol).
-
Separation of Bound and Free Ligand: After reaching equilibrium, the receptor-bound radiolabeled estradiol must be separated from the unbound (free) radiolabeled estradiol. This is commonly achieved by methods such as dextran-coated charcoal adsorption, hydroxylapatite precipitation, or filter binding assays.
-
Quantification: The amount of radioactivity in the bound fraction is quantified using liquid scintillation counting.
-
Data Analysis: The data are plotted as the percentage of specific binding of the radiolabeled estradiol versus the log concentration of the competitor. A sigmoidal dose-response curve is generated, from which the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand) can be determined. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.
E-SCREEN (Estrogen-Sensitive Cell Proliferation) Assay
This assay measures the proliferative response of estrogen-dependent cells to a test compound.[3][7]
Objective: To determine the estrogenic or anti-estrogenic potential of a test compound by measuring its effect on the proliferation of estrogen-sensitive cells.
Principle: The human breast cancer cell line MCF-7 is estrogen-responsive and proliferates in the presence of estrogens. The E-SCREEN assay utilizes this characteristic to quantify the estrogenic activity of a compound by measuring the increase in cell number after a period of exposure.
Methodology:
-
Cell Culture: MCF-7 cells are maintained in a growth medium. Prior to the assay, the cells are cultured in a medium containing charcoal-dextran stripped fetal bovine serum to remove endogenous estrogens.
-
Seeding: Cells are seeded into multi-well plates at a low density.
-
Treatment: After allowing the cells to attach, the medium is replaced with experimental medium containing a range of concentrations of the test compound (e.g., this compound) or the reference compound (estradiol). A vehicle control (e.g., DMSO) and a negative control are also included.
-
Incubation: The cells are incubated for a period of 4-6 days to allow for cell proliferation.
-
Quantification of Cell Number: The final cell number can be determined using various methods, such as direct cell counting with a hemocytometer or Coulter counter, or by using colorimetric assays that measure metabolic activity (e.g., MTS or MTT assay) or DNA content (e.g., CyQUANT assay).
-
Data Analysis: The proliferative effect is calculated as the ratio of the cell number in the treated wells to the cell number in the vehicle control wells. The results are plotted against the log concentration of the test compound to generate a dose-response curve, from which the EC50 and relative proliferative potency can be determined.
Estrogen-Responsive Reporter Gene Assay
This assay measures the ability of a test compound to activate the transcription of a reporter gene under the control of an estrogen-responsive element (ERE).[4][5]
Objective: To quantify the estrogenic activity of a test compound by measuring its ability to induce gene expression through the estrogen receptor.
Principle: A cell line is genetically engineered to contain a reporter gene (e.g., luciferase or β-galactosidase) linked to an ERE. When an estrogenic compound binds to and activates the endogenous or co-transfected estrogen receptor, the receptor-ligand complex binds to the ERE and drives the expression of the reporter gene. The activity of the reporter protein is then measured and is proportional to the estrogenic activity of the compound.
Methodology:
-
Cell Lines: Commonly used cell lines include estrogen-responsive cell lines like MCF-7 or T47D, or non-responsive cell lines like HeLa or HEK293 that are co-transfected with an ER expression vector and the ERE-reporter gene construct.
-
Cell Plating and Treatment: Cells are plated in multi-well plates and, after attachment, are treated with various concentrations of the test compound, estradiol as a positive control, and a vehicle control.
-
Incubation: Cells are incubated for 24-48 hours to allow for receptor activation, gene transcription, and protein expression.
-
Cell Lysis and Reporter Assay: The cells are lysed, and the activity of the reporter enzyme is measured using a luminometer (for luciferase) or a spectrophotometer (for β-galactosidase) after the addition of the appropriate substrate.
-
Data Analysis: The reporter gene activity is normalized to a control for cell viability (e.g., total protein concentration). The fold induction of reporter activity over the vehicle control is plotted against the log concentration of the test compound to generate a dose-response curve, from which the EC50 and relative potency can be determined.
Visualizing Estrogenic Mechanisms and Workflows
Estrogen Receptor Signaling Pathway
The classical mechanism of estrogen action involves the binding of a ligand to the estrogen receptor, which then acts as a transcription factor.
Caption: Classical estrogen receptor signaling pathway.
General Workflow for In Vitro Assessment of Estrogenic Activity
The process of evaluating a compound for estrogenic activity typically follows a tiered approach, starting with receptor binding and moving to cell-based functional assays.
Caption: A typical workflow for evaluating the estrogenic activity of a compound.
Conclusion
This compound is a potent nonsteroidal estrogen with activity reported to be equivalent to estradiol. While this qualitative assessment is consistently noted in the literature, a lack of publicly available quantitative data from direct comparative studies necessitates a reliance on the foundational principles of endocrinology and toxicology to understand its profile. The experimental protocols detailed in this guide provide the necessary framework for researchers to conduct their own comparative studies and to robustly characterize the estrogenic activity of novel compounds. The provided diagrams of the estrogen signaling pathway and a typical experimental workflow serve as valuable tools for visualizing the complex biological processes and the scientific methodology used to investigate them. Further research to generate and publish specific quantitative data for this compound would be of significant value to the scientific community.
References
- 1. Octamethylcyclotetrasiloxane exhibits estrogenic activity in mice via ERalpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The E-screen assay: a comparison of different MCF7 cell stocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reporter cell lines to study the estrogenic effects of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and estrogenic activity of bisphenol a mono- and di-beta-D-glucopyranosides, plant metabolites of bisphenol A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of estrogens. Effects of 14-dehydrogenation and axial methyl groups at C-7, C-9 and C-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The E-screen assay: a comparison of different MCF7 cell stocks - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Quadrosilan: A Nonsteroidal Estrogen with Antigonadotropic Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quadrosilan, known by the IUPAC name 2,2,4,6,6,8-hexamethyl-4,8-diphenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane , is a synthetic, nonsteroidal estrogen developed in the 1970s.[1] This organosilicon compound, also referred to as Cisobitan and 2,6-cis-diphenylhexamethylcyclotetrasiloxane, has been investigated primarily for its antigonadotropic effects in the context of prostate cancer treatment.[1][2][3] Its estrogenic activity, comparable to that of estradiol, underpins its mechanism of action but also contributes to its side-effect profile.[1] This guide provides a comprehensive overview of the available technical data on this compound, including its biological effects, clinical findings, and the putative signaling pathways it modulates.
Core Data Summary
The following tables summarize the key chemical identifiers and the quantitative biological effects of this compound based on available research.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 2,2,4,6,6,8-hexamethyl-4,8-diphenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane |
| Other Names | This compound, Cisobitan, KABI-1774, 2,6-cisdiphenylhexamethylcyclotetrasiloxane |
| CAS Number | 4657-20-9 |
| Molecular Formula | C₁₈H₂₈O₄Si₄ |
| Molar Mass | 420.758 g·mol⁻¹ |
Table 2: Summary of Antigonadotropic Effects in Male Rats
Data from a study on the oral administration of 2,6-cis-diphenylhexamethylcyclotetrasiloxane.[2]
| Time Point | Dose | Serum Luteinizing Hormone (LH) Level | Serum Follicle-Stimulating Hormone (FSH) Level |
| 5 hours (single dose) | 1 mg/kg/day | Declined to 50% of control | Slower decline than LH |
| 1 week | 1 mg/kg/day | Decreased to 15-20% of control | Decreased to 15-20% of control |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and extension of scientific findings. Below are protocols derived from the available literature on this compound.
In Vivo Antigonadotropic Activity Assessment in Male Rats
This protocol is based on the study investigating the antigonadotropic activity of 2,6-cis-diphenylhexamethylcyclotetrasiloxane.[2]
Objective: To determine the effect of orally administered this compound on serum gonadotropin levels in male rats.
Materials:
-
Male rats
-
This compound (2,6-cis-diphenylhexamethylcyclotetrasiloxane)
-
Vehicle for oral administration (e.g., corn oil)
-
Estradiol benzoate (for comparison)
-
Luteinizing Hormone-Releasing Hormone (LHRH)
-
Materials for blood collection and serum separation
-
Radioimmunoassay (RIA) kits for LH and FSH
Procedure:
-
Animal Dosing:
-
Administer this compound orally to male rats at a specified dose (e.g., 1 mg/kg/day).
-
A control group should receive the vehicle only.
-
For comparative analysis, another group can be administered estradiol benzoate subcutaneously.
-
-
Blood Sampling:
-
Collect blood samples at various time points post-administration (e.g., 5 hours after a single dose and after one week of daily treatment).
-
-
Serum Separation:
-
Process the collected blood to separate the serum.
-
-
Hormone Level Analysis:
-
Measure the concentrations of serum LH and FSH using a radioimmunoassay.
-
-
LHRH Challenge Test:
-
To assess the direct effect on the pituitary, administer an LHRH challenge to a subset of animals at a specified time after a single dose of this compound (e.g., 8 hours).
-
Measure the subsequent LH response to determine the extent of pituitary blockade.
-
Clinical Evaluation in Prostate Cancer Patients
This protocol is a generalized representation based on clinical trials of Cisobitan (this compound) in patients with prostate cancer.[1][3][4]
Objective: To evaluate the efficacy and side effects of this compound in patients with advanced prostate cancer.
Patient Population:
-
Patients with histologically confirmed Stage III or IV prostate carcinoma.[3]
Treatment Regimen:
-
Administer this compound orally at a dose of 4-5 mg/kg of body weight per day.[1]
Efficacy and Safety Monitoring:
-
Subjective Response: Regularly assess the patient's general condition and any subjective improvements or deteriorations.
-
Objective Response:
-
Monitor tumor response through imaging techniques such as scintigraphy to observe changes in metastases.
-
Perform cytological examinations of the prostate.
-
-
Laboratory Parameters:
-
Monitor common laboratory data, including markers of prostate cancer progression.
-
Assess for hormonal changes indicative of antiandrogenic and estrogenic effects.
-
-
Side Effects:
-
Record and manage any adverse effects, with a particular focus on estrogenic side effects such as feminization, gynecomastia, and cardiovascular complications.[3]
-
Signaling Pathways and Mechanism of Action
This compound exerts its biological effects primarily through its estrogenic and resulting antigonadotropic activities. The proposed mechanism involves a direct action at the level of the hypothalamus and the anterior pituitary gland.[2]
dot
Caption: Proposed signaling pathway for the antigonadotropic action of this compound.
Conclusion
This compound is a nonsteroidal estrogen with significant antigonadotropic properties. Its mechanism of action, involving the suppression of LH and FSH secretion through effects on the hypothalamus and pituitary, has made it a subject of investigation for hormone-dependent conditions like prostate cancer. While it demonstrates efficacy as an antiandrogen, its inherent estrogenic activity leads to a side-effect profile that includes feminization and cardiovascular risks.[3] Further research to delineate its precise molecular interactions and to potentially modify its structure to separate the antigonadotropic from the estrogenic effects could be a valuable avenue for future drug development.
References
- 1. Clinical trial of a new antigonadotropic substance, 2,6-cis-diphenylhexamethylcyclotetrasiloxane, in cancer of the prostate. A pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The antigonadotropic activity of an organosiloxane in the male rat: 2,6-cis-diphenylhexamethylcyc otetrasiloxane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostatic carcinoma treated with 2,6-cis-diphenylhexamethylcyclotetrasiloxane (Cisobitan) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cisobitan in treatment of prostatic cancer. A prospective controlled multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular weight and formula of Quadrosilan
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quadrosilan, chemically known as 2,2,4,6,6,8-hexamethyl-4,8-diphenylcyclotetrasiloxane, is a cyclic siloxane compound. This document provides a summary of its fundamental chemical and physical properties. At present, detailed public information regarding its biological activity, specific signaling pathways, and established experimental protocols for its use in drug development is limited. This guide compiles the available data and outlines general methodologies for the analysis of related compounds, which may serve as a starting point for researchers investigating this compound.
Core Molecular Data
The fundamental quantitative data for this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₂₈O₄Si₄ | [1][2][3][4] |
| Molecular Weight | 420.76 g/mol | [1][2][3] |
| IUPAC Name | 2,2,4,6,6,8-hexamethyl-4,8-diphenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane | [1] |
| CAS Number | 33204-76-1, 4657-20-9 | [3][5] |
Synthesis and Characterization
General Characterization Workflow:
A general workflow for the characterization of a synthesized cyclosiloxane compound like this compound is proposed below.
Caption: A generalized workflow for the synthesis and analytical characterization of cyclosiloxanes.
Experimental Protocols
Specific, validated experimental protocols for this compound are not currently published. However, based on the analysis of other cyclosiloxanes, the following general methodologies can be proposed.
3.1. High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of a this compound sample.
-
Column: A reverse-phase C18 column is generally suitable for non-polar compounds.
-
Mobile Phase: A gradient of acetonitrile and water is a common starting point for method development.
-
Detection: UV detection, likely in the 200-280 nm range due to the phenyl groups.
-
Sample Preparation: Dissolve a known concentration of this compound in a suitable organic solvent such as acetonitrile or methanol.
3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of this compound.
-
Solvent: Deuterated chloroform (CDCl₃) is a common solvent for siloxane compounds.
-
Expected Signals:
-
¹H NMR should show signals corresponding to the methyl protons on the silicon atoms and the protons of the phenyl groups.
-
¹³C NMR will show distinct signals for the methyl and phenyl carbons.
-
²⁹Si NMR could be used to confirm the silicon environments.
-
3.3. Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of this compound.
-
Ionization Method: Electron ionization (EI) or chemical ionization (CI) coupled with gas chromatography (GC-MS) is often used for volatile and semi-volatile compounds like cyclosiloxanes.[7] Electrospray ionization (ESI) coupled with liquid chromatography (LC-MS) may also be applicable.
-
Expected m/z: The molecular ion peak [M]⁺ should be observed at approximately 420.1 m/z, corresponding to the molecular formula C₁₈H₂₈O₄Si₄.
Biological Activity and Signaling Pathways
As of the date of this document, there is no publicly available research detailing the specific biological activities, mechanism of action, or any associated signaling pathways for this compound. GHS hazard statements suggest potential reproductive toxicity and organ damage with prolonged exposure, but the underlying mechanisms are not elucidated.[1]
Logical Relationship for Investigating Biological Activity:
Should research into the biological effects of this compound be undertaken, a logical progression of investigation is outlined below.
Caption: A potential research workflow for elucidating the biological effects of a novel compound like this compound.
Conclusion and Future Directions
This compound is a well-characterized compound from a chemical standpoint, with a defined molecular formula and weight. However, its role in biological systems and its potential for drug development remain unexplored. The primary need for future research is to investigate its biological activity, starting with in vitro screening to identify any potential cellular effects and molecular targets. Should any significant activity be identified, further studies into its mechanism of action and relevant signaling pathways would be warranted. The development and validation of specific analytical methods for its quantification in biological matrices will also be a crucial step for any future pharmacological studies.
References
- 1. 2,2,4,6,6,8-Hexamethyl-4,8-diphenylcyclotetrasiloxane | C18H28O4Si4 | CID 20774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,2,4,4,6,8-Hexamethyl-6,8-diphenylcyclotetrasiloxane, cis- | C18H28O4Si4 | CID 36356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. Cyclotetrasiloxane, 2,2,4,6,6,8-hexamethyl-4,8-diphenyl- [chembk.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. mdpi.com [mdpi.com]
- 7. biomonitoring.ca.gov [biomonitoring.ca.gov]
Methodological & Application
No Publicly Available Data on Quadrosilan for In Vitro Prostate Cancer Assays
Initial research reveals a significant lack of publicly available scientific literature and data regarding the use of "Quadrosilan" in in vitro assays involving prostate cancer cells. Comprehensive searches for "this compound" and its chemical name, 2,2,4,6,6,8-Hexamethyl-4,8-diphenylcyclotetrasiloxane, did not yield any studies related to its biological activity, mechanism of action, cytotoxicity, or effects on apoptosis or the cell cycle in the context of cancer research.
Chemical databases identify this compound as a specific cyclotetrasiloxane compound. However, there is no evidence of its investigation as a potential therapeutic agent in prostate cancer or any other disease in the accessible scientific literature. The core requirements of the user's request—summarizing quantitative data, providing detailed experimental protocols, and creating diagrams for signaling pathways and workflows—cannot be fulfilled due to the absence of foundational research on this particular compound.
As a result, the requested Application Notes and Protocols for this compound in vitro assays for prostate cancer cells cannot be generated.
Alternative Compound for Application Note Development
For researchers, scientists, and drug development professionals interested in the application of novel compounds in prostate cancer research, we can provide the requested detailed Application Notes and Protocols for a compound with available public data. A potential candidate from initial literature searches is the aminosteroid derivative RM-581 , which has been studied for its effects on prostate cancer cell lines.
Should you be interested, a similar comprehensive document can be created for RM-581, including:
-
Summarized quantitative data in structured tables (e.g., IC50 values).
-
Detailed experimental protocols for assays such as cell viability, apoptosis, and cell cycle analysis.
-
Graphviz diagrams illustrating experimental workflows and relevant signaling pathways.
Please advise if you would like to proceed with generating these materials for RM-581 or another compound with available research data.
Application Notes and Protocols for G-Quadruplex Stabilizer Research in Prostate Cancer Animal Models
A FOCUSED LOOK AT QUADROSILAN ANALOGS
Audience: Researchers, scientists, and drug development professionals.
Introduction: With no publicly available preclinical data for a compound specifically named "this compound" in prostate cancer, this document provides a detailed guide based on two well-characterized G-quadruplex stabilizing agents, CX-5461 and a representative naphthalene diimide (NDI), SOP1812. These compounds serve as functional analogs to "this compound," targeting G-quadruplex DNA structures to exert anti-tumor effects. This document outlines their application in prostate cancer animal models, providing quantitative data, detailed experimental protocols, and visualizations of the implicated signaling pathways.
G-quadruplexes are secondary structures in nucleic acids that are prevalent in oncogene promoter regions and telomeres, making them attractive targets for cancer therapy. Stabilization of these structures can interfere with transcription of key cancer-driving genes and disrupt telomere maintenance, leading to cell cycle arrest and apoptosis.
Data Presentation
The following tables summarize the in vivo efficacy of CX-5461 and the naphthalene diimide SOP1812 in prostate cancer xenograft models.
Table 1: In Vivo Efficacy of CX-5461 in a Patient-Derived Xenograft (PDX) Model of Castration-Resistant Prostate Cancer (CRPC)
| Treatment Group | Dosing Schedule | Mean Tumor Volume Change | Survival Benefit | Reference |
| Vehicle | Not specified | Tumor growth | - | [1][2] |
| CX-5461 | Not specified | Significantly reduced | Increased host survival | [1][2] |
| Talazoparib (PARP inhibitor) | Not specified | Moderate reduction | Moderate increase in survival | [1][2] |
| CX-5461 + Talazoparib | Not specified | Significant tumor growth inhibition | Significantly increased host survival | [1][2] |
Note: This study highlights the synergistic effect of combining a G-quadruplex stabilizer with a PARP inhibitor in a clinically relevant, DNA damage repair-proficient CRPC model.
Table 2: In Vivo Efficacy of SOP1812 (Naphthalene Diimide) in a PC3 Human Prostate Cancer Xenograft Model
| Treatment Group | Dosing Schedule | Route of Administration | Tumor Growth Inhibition (T/C%) on Day 28 | P-value vs. Control | Reference |
| Saline Control | Daily | - | 100% | - | [3] |
| Abiraterone | 200 mg/kg, daily | Oral (PO) | 61.6% | 0.0382 | [3] |
| SOP1812 | 1 mg/kg, twice weekly | Intravenous (IV) | 33.5% | 0.0008 | [3] |
Note: T/C% (Treated/Control x 100) is a measure of tumor growth inhibition. A lower T/C% indicates greater efficacy. This study demonstrates the potent anti-tumor activity of a naphthalene diimide derivative in an androgen-independent prostate cancer model.
Experimental Protocols
Below are detailed protocols for establishing and treating prostate cancer xenografts with G-quadruplex stabilizing agents, based on methodologies reported for compounds like CX-5461 and various naphthalene diimides.
Protocol 1: Subcutaneous Prostate Cancer Xenograft Model (PC3 Cell Line)
This protocol is representative for establishing a subcutaneous xenograft model using the androgen-independent PC3 human prostate cancer cell line.
Materials:
-
PC3 human prostate cancer cell line
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
Matrigel® Basement Membrane Matrix
-
Male athymic nude mice (6-8 weeks old)
-
Sterile syringes and needles (27-30 gauge)
-
Calipers
-
Anesthetic (e.g., isoflurane)
-
G-quadruplex stabilizer (e.g., SOP1812)
-
Vehicle control (e.g., saline)
Procedure:
-
Cell Culture: Culture PC3 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation for Injection:
-
Harvest sub-confluent PC3 cells using Trypsin-EDTA.
-
Wash the cells with PBS and perform a viable cell count using a hemocytometer and trypan blue exclusion.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice.
-
-
Tumor Implantation:
-
Anesthetize the mice using isoflurane.
-
Inject 100 µL of the cell suspension (containing 1 x 10^6 PC3 cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow.
-
Measure tumor dimensions 2-3 times per week using calipers.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
-
Treatment:
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Prepare the G-quadruplex stabilizer (e.g., SOP1812 at 1 mg/kg) and vehicle control.
-
Administer the treatment as per the desired schedule (e.g., intravenously twice weekly).
-
Monitor the body weight of the mice 2-3 times per week as a measure of toxicity.
-
-
Endpoint Analysis:
-
Continue treatment and monitoring for the duration of the study (e.g., 28 days).
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Tumor tissue can be processed for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3).
-
Protocol 2: Patient-Derived Xenograft (PDX) Model for CRPC
This protocol provides a general framework for the establishment and treatment of a patient-derived xenograft model of castration-resistant prostate cancer.
Materials:
-
Fresh human CRPC tissue from a patient
-
RPMI-1640 medium with antibiotics
-
Matrigel® Basement Membrane Matrix
-
Male immunodeficient mice (e.g., NOD/SCID)
-
Surgical tools
-
Anesthetic (e.g., isoflurane)
-
G-quadruplex stabilizer (e.g., CX-5461)
-
Vehicle control
Procedure:
-
Tissue Acquisition and Preparation:
-
Collect fresh tumor tissue from a patient with CRPC under sterile conditions.
-
Transport the tissue in a suitable medium (e.g., RPMI-1640) on ice.
-
In a sterile environment, mince the tissue into small fragments (approximately 2-3 mm³).
-
-
Tumor Implantation:
-
Anesthetize the immunodeficient mice.
-
Implant the tumor fragments subcutaneously into the flank of each mouse, typically with Matrigel® to support initial growth.
-
-
Tumor Growth and Passaging:
-
Monitor the mice for tumor growth. This can be a lengthy process, sometimes taking several months for initial engraftment.
-
Once a tumor reaches a substantial size (e.g., >1000 mm³), euthanize the mouse, and excise the tumor.
-
The tumor can then be serially passaged into new cohorts of mice for expansion of the PDX model.
-
-
Treatment of Established PDX Models:
-
Once a stable PDX line is established and tumors reach a suitable size for treatment studies (e.g., 150-200 mm³), randomize the mice into treatment groups.
-
Administer the G-quadruplex stabilizer (e.g., CX-5461) and vehicle control according to the planned dosing schedule and route of administration (e.g., oral gavage).
-
Monitor tumor growth and mouse well-being as described in Protocol 1.
-
-
Endpoint Analysis:
-
At the study endpoint, collect tumors and other relevant tissues for analysis.
-
Analyses can include histopathology, immunohistochemistry, and molecular profiling to assess treatment efficacy and mechanism of action.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action of G-quadruplex stabilizers in prostate cancer and a typical experimental workflow.
Caption: G-Quadruplex Stabilizer Signaling Pathway in Prostate Cancer.
Caption: Experimental Workflow for In Vivo Efficacy Studies.
Disclaimer: As "this compound" is not a documented compound in the public domain for prostate cancer research, the information provided herein is based on analogous G-quadruplex stabilizing agents. Researchers should validate these protocols and expected outcomes for their specific compound of interest.
References
Application Notes: High-Throughput Estrogen Receptor Alpha (ERα) Binding Assay Using Quadrosilan-Coated Microplates
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The estrogen receptor (ER) is a ligand-activated transcription factor that plays a crucial role in various physiological processes, including development, metabolism, and reproduction.[1] ERs are also implicated in the pathology of numerous diseases, most notably breast cancer.[2] Consequently, the identification and characterization of ligands that modulate ER activity are of significant interest in drug discovery and development. This application note describes a robust and high-throughput fluorescence-based binding assay for the human estrogen receptor alpha (ERα) utilizing novel Quadrosilan-coated microplates.
This compound-coated microplates feature a specialized surface chemistry designed for the optimal and stable immobilization of recombinant ERα, ensuring high signal-to-noise ratios and reproducible results. This protocol details a competitive binding assay format where test compounds compete with a fluorescently labeled estrogen analog for binding to the immobilized ERα. The assay is suitable for screening large compound libraries to identify potential ERα binders and for determining their binding affinities.
Principle of the Assay
The assay is based on the principle of fluorescence polarization (FP). A fluorescently labeled estradiol derivative (fluorescent ligand) is used, which, when unbound and rotating freely in solution, has a low FP value. Upon binding to the larger, immobilized ERα molecule, its rotation is slowed, resulting in a high FP value.[3][4] When a test compound competes with the fluorescent ligand for the same binding site on ERα, it displaces the fluorescent ligand, causing a decrease in the FP value. The magnitude of this decrease is proportional to the binding affinity and concentration of the test compound.
Materials and Reagents
-
This compound-Coated 96-well or 384-well Black Microplates
-
Recombinant Human Estrogen Receptor α (ERα), ligand-binding domain
-
Fluorescein-labeled Estradiol (Fluorescent Ligand)
-
17β-Estradiol (Reference Compound)
-
Assay Buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)
-
Dithiothreitol (DTT)
-
Bovine Serum Albumin (BSA)
-
DMSO (for compound dilution)
-
Microplate reader capable of fluorescence polarization measurements
Experimental Workflow
Caption: Experimental workflow for the ERα binding assay.
Detailed Experimental Protocol
1. Reagent Preparation
-
Complete Assay Buffer: Prepare Assay Buffer and supplement with 1 mM DTT and 0.1 mg/mL BSA immediately before use. Keep on ice.
-
ERα Stock Solution: Reconstitute recombinant human ERα to a stock concentration of 1 mg/mL in a suitable buffer and store at -80°C in aliquots.
-
ERα Working Solution: On the day of the assay, dilute the ERα stock solution to the desired coating concentration (e.g., 5 µg/mL) in the Complete Assay Buffer.
-
Fluorescent Ligand Working Solution: Prepare a 2X working solution of the fluorescently labeled estradiol (e.g., 2 nM) in Complete Assay Buffer. The optimal concentration should be determined experimentally and is typically close to its Kd for ERα.
-
Test and Reference Compound Plates: Prepare serial dilutions of test compounds and 17β-estradiol in DMSO. Then, dilute these further in Complete Assay Buffer to a 10X final assay concentration.
2. ERα Immobilization on this compound-Coated Plate
-
Add 50 µL of the ERα working solution to each well of the this compound-coated microplate.
-
Seal the plate and incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Wash the wells three times with 100 µL of ice-cold Assay Buffer (without DTT and BSA) to remove any unbound ERα.
-
After the final wash, tap the plate gently on absorbent paper to remove residual buffer.
3. Competitive Binding Assay
-
Add 10 µL of the 10X serially diluted test compounds or reference compound (17β-estradiol) to the corresponding wells. For control wells, add 10 µL of Complete Assay Buffer containing the same percentage of DMSO.
-
Total Binding Wells: Contain ERα, fluorescent ligand, and buffer with DMSO (no competitor).
-
Non-specific Binding Wells: Contain ERα, fluorescent ligand, and a saturating concentration of unlabeled 17β-estradiol (e.g., 10 µM).
-
-
Add 40 µL of Complete Assay Buffer to all wells.
-
Add 50 µL of the 2X fluorescent ligand working solution to all wells, bringing the final volume to 100 µL.
-
Seal the plate and incubate for 1-2 hours at room temperature, protected from light, to allow the binding to reach equilibrium.
4. Data Acquisition
-
Measure the fluorescence polarization of each well using a microplate reader equipped with appropriate filters for the chosen fluorophore (e.g., Excitation: 485 nm, Emission: 535 nm for fluorescein).
Data Analysis and Presentation
The raw fluorescence polarization data (in millipolarization units, mP) is used to calculate the percentage of inhibition for each concentration of the test compound.
Calculation of Percent Inhibition: % Inhibition = 100 * (1 - [(mP_sample - mP_NSB) / (mP_Total - mP_NSB)])
Where:
-
mP_sample is the mP from a well with a test compound.
-
mP_NSB is the average mP from the non-specific binding wells.
-
mP_Total is the average mP from the total binding wells.
The percent inhibition values are then plotted against the logarithm of the test compound concentration, and a sigmoidal dose-response curve is fitted using non-linear regression to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the fluorescent ligand).[5]
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the fluorescent ligand.
-
Kd is the dissociation constant of the fluorescent ligand for ERα.[6]
Table 1: Example Data for Reference Compound (17β-Estradiol)
| Concentration (nM) | Average mP | % Inhibition |
| 10000 (NSB) | 125 | 100.0 |
| 1000 | 140 | 91.2 |
| 100 | 175 | 70.6 |
| 10 | 250 | 29.4 |
| 1 | 310 | 5.9 |
| 0.1 | 320 | 0.0 |
| 0 (Total) | 320 | 0.0 |
Table 2: Binding Affinity of Known ER Ligands
| Compound | IC50 (nM) | Ki (nM) |
| 17β-Estradiol | 2.82 | 0.65[3] |
| Diethylstilbestrol | 5.5 | 1.27 |
| Tamoxifen | 250 | 57.8 |
| Estrone | 20 | 4.62 |
Note: The values presented in the tables are for illustrative purposes and may vary depending on experimental conditions.
Estrogen Receptor Signaling Pathway
Estrogen binding to its receptor initiates a cascade of events leading to changes in gene expression. The classical mechanism involves the binding of the estrogen-ER complex to Estrogen Response Elements (EREs) in the DNA.[7] However, ERs can also participate in non-genomic signaling by activating various kinase pathways.[2][8]
Caption: Simplified overview of Estrogen Receptor signaling pathways.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Estrogen Receptor Signaling in Breast Cancer [mdpi.com]
- 3. Estrogen receptor binding assay method for endocrine disruptors using fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Laboratory-Scale Synthesis of Quadrosilan: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quadrosilan, also known as Cisobitan or under the developmental code name KABI-1774, is a synthetic, nonsteroidal estrogenic compound.[1] Chemically designated as 2,6-cis-diphenylhexamethylcyclotetrasiloxane, it is an organosilicon compound with potent hormonal activity.[1] This document provides detailed application notes and protocols for the laboratory-scale synthesis of this compound, offering a foundational guide for researchers in medicinal chemistry, pharmacology, and drug development. The estrogenic and antigonadotropic properties of this compound make it a molecule of interest for studies related to hormonal regulation and its potential therapeutic applications.[1][2]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value |
| IUPAC Name | 2,2,4,6,6,8-hexamethyl-4,8-diphenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane |
| Synonyms | Cisobitan, KABI-1774, 2,6-cis-diphenylhexamethylcyclotetrasiloxane |
| CAS Number | 33204-76-1 |
| Molecular Formula | C₁₈H₂₈O₄Si₄ |
| Molecular Weight | 420.76 g/mol |
| Appearance | White crystalline solid (predicted) |
Experimental Protocols
The synthesis of this compound involves the co-hydrolysis of dichlorodimethylsilane and diphenyldichlorosilane. This reaction yields a mixture of cyclic and linear siloxanes, from which the desired 2,6-cis-diphenylhexamethylcyclotetrasiloxane isomer must be isolated and purified.
Materials and Equipment
-
Dichlorodimethylsilane (Si(CH₃)₂Cl₂)
-
Diphenyldichlorosilane (Si(C₆H₅)₂Cl₂)
-
Toluene, anhydrous
-
Diethyl ether, anhydrous
-
Water, deionized
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Two-necked round-bottom flask
-
Dropping funnels
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup (silica gel)
-
High-performance liquid chromatography (HPLC) system
-
NMR spectrometer
-
Mass spectrometer
Synthesis of Diphenylhexamethylcyclotetrasiloxane (Mixture of Isomers)
-
Reaction Setup: Assemble a dry two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and two dropping funnels. Maintain a dry, inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
-
Preparation of Silane Solution: In one dropping funnel, prepare a solution of dichlorodimethylsilane and diphenyldichlorosilane in a 1:1 molar ratio in anhydrous toluene.
-
Hydrolysis: To the round-bottom flask, add a volume of deionized water and a small amount of diethyl ether. Begin vigorous stirring.
-
Addition of Reactants: Slowly and simultaneously add the silane solution from the dropping funnel to the stirred water/ether mixture. An exothermic reaction will occur, and hydrogen chloride gas will be evolved. The addition rate should be controlled to maintain a gentle reflux.
-
Reaction Completion: After the addition is complete, continue stirring the mixture at room temperature for an additional 2 hours to ensure complete hydrolysis.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining HCl) and then with deionized water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain a viscous oil, which is a mixture of cyclic and linear polydimethyl-diphenyl-siloxanes.
-
Purification and Isomer Separation
The crude product is a mixture of various cyclosiloxanes and linear polymers, including the cis and trans isomers of diphenylhexamethylcyclotetrasiloxane. The separation of the desired cis isomer is a critical step.
-
Column Chromatography: Perform column chromatography on the crude oil using silica gel. Elute with a non-polar solvent system, such as a gradient of hexane and ethyl acetate. The less polar cyclic compounds will elute before the more polar linear polymers. Fractions containing the cyclotetrasiloxane isomers should be collected based on TLC analysis.
-
Isomer Separation by HPLC: The separation of the cis and trans isomers can be achieved by high-performance liquid chromatography (HPLC). A reverse-phase C18 column with a mobile phase of acetonitrile and water is a suitable starting point for method development. The cis and trans isomers will have different retention times, allowing for their separation and collection.
-
Fractional Crystallization (Alternative Method): Fractional crystallization can also be employed for isomer separation. The mixture of isomers is dissolved in a suitable solvent (e.g., ethanol or a mixture of hexane and ethyl acetate) at an elevated temperature, and the solution is slowly cooled. The less soluble isomer will crystallize out first. This process may need to be repeated to achieve high purity.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the chemical structure. The cis and trans isomers will exhibit distinct chemical shifts and coupling constants.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (420.76 g/mol ).
Logical Workflow for this compound Synthesis
Caption: Experimental workflow for the synthesis of this compound.
Signaling Pathway of this compound's Estrogenic Action
This compound exerts its biological effects through its estrogenic activity. Like other estrogenic compounds, it is believed to interact with estrogen receptors (ERs), primarily ERα and ERβ. This interaction initiates a cascade of molecular events that modulate gene expression in target tissues.
The proposed signaling pathway involves the following key steps:
-
Binding to Estrogen Receptors: this compound, due to its structural similarity to estradiol, can bind to estrogen receptors located in the cytoplasm or nucleus of target cells.
-
Receptor Dimerization and Nuclear Translocation: Upon ligand binding, the estrogen receptor undergoes a conformational change, leading to its dimerization and translocation into the nucleus.
-
Interaction with Estrogen Response Elements (EREs): In the nucleus, the ligand-receptor complex binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes.
-
Recruitment of Co-regulators and Modulation of Gene Transcription: The binding of the complex to EREs recruits co-activators or co-repressors, which in turn modulate the transcription of estrogen-responsive genes. This leads to the physiological effects associated with estrogenic compounds.
Studies on the closely related compound octamethylcyclotetrasiloxane (D4) have shown that its weak estrogenic activity is mediated through estrogen receptor-alpha (ERα).
Caption: Proposed signaling pathway of this compound's estrogenic action.
References
Application Notes and Protocols for the Analytical Characterization of Quadrosilan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quadrosilan (2,6-cis-diphenylhexamethylcyclotetrasiloxane) is a synthetic nonsteroidal estrogen.[1] Accurate and robust analytical methods are crucial for its characterization, ensuring purity, stability, and quality control in research and drug development. These application notes provide detailed protocols for the characterization of this compound using modern analytical techniques, including chromatography, nuclear magnetic resonance spectroscopy, and mass spectrometry.
Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of this compound is fundamental for method development and data interpretation.
| Property | Value | Reference |
| IUPAC Name | 2,2,4,6,6,8-hexamethyl-4,8-diphenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane | [2] |
| Synonyms | Cisobitan, KABI-1774, 2,6-cis-Diphenylhexamethylcyclotetrasiloxane | [3][4] |
| Molecular Formula | C₁₈H₂₈O₄Si₄ | [2] |
| Molecular Weight | 420.76 g/mol | [2] |
| Exact Mass | 420.10646551 Da | [5] |
| Melting Point | 41°C | [2][3] |
| Boiling Point | 353.9°C at 760 mmHg | [2][3] |
| Density | 1.06 g/cm³ | [2][3] |
| Flash Point | 146°C | [2][3] |
Chromatographic Analysis
Chromatographic techniques are essential for the separation, identification, and quantification of this compound and its potential isomers or impurities.
High-Performance Liquid Chromatography (HPLC) for Isomer Separation
Normal-Phase HPLC is a suitable technique for the separation of cis and trans isomers of cyclic siloxanes. The separation is based on the differential interaction of the isomers with the stationary phase.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column compartment, and a UV or photodiode array (PDA) detector.
-
Column: A normal-phase silica column or a column with a polar stationary phase (e.g., cyano- or amino-bonded). Phenyl and Pentafluorophenyl (PFP) columns can also be effective due to their ability to provide π-π interactions, which can aid in the separation of aromatic isomers.[6]
-
Mobile Phase: A non-polar mobile phase such as a mixture of hexane and a polar modifier like isopropanol or ethanol. The exact ratio should be optimized to achieve the best separation. For example, a starting point could be Hexane:Isopropanol (95:5, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at a wavelength where the phenyl groups of this compound absorb, typically around 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Expected Results:
The cis and trans isomers of this compound are expected to be well-resolved. The retention times will depend on the specific column and mobile phase composition used. In normal-phase chromatography, the less polar isomer (trans) is typically expected to elute before the more polar isomer (cis).
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It provides both qualitative and quantitative information.
Experimental Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column, such as a 5% diphenyl-95% dimethylpolysiloxane column (e.g., DB-5 or equivalent), with dimensions of 30 m x 0.25 mm internal diameter and 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280°C.
-
Injection Mode: Splitless injection of 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp: Increase to 300°C at a rate of 15°C/min.
-
Final hold: Hold at 300°C for 10 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 50-500.
-
Expected Results:
A sharp chromatographic peak corresponding to this compound should be observed. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns that can be used for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of this compound.
¹H, ¹³C, and ²⁹Si NMR Spectroscopy
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆).
-
Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in 0.6-0.7 mL of the deuterated solvent.
-
¹H NMR: Acquire standard proton NMR spectra. Expected signals would correspond to the methyl protons on the silicon atoms and the protons of the phenyl groups.
-
¹³C NMR: Acquire proton-decoupled ¹³C NMR spectra. Signals are expected for the methyl carbons and the carbons of the phenyl rings.
-
²⁹Si NMR: Acquire proton-decoupled ²⁹Si NMR spectra. The chemical shifts of the silicon atoms are highly sensitive to their chemical environment. For diphenyl-substituted siloxanes, the ²⁹Si chemical shifts are expected in the range of -0.4 to -8 ppm.[3][7] For cyclosiloxanes with phenyl groups, the shifts can be slightly downfield compared to their alkyl analogs.[8]
Expected Spectral Data (Predicted):
| Nucleus | Chemical Shift Range (ppm) | Multiplicity | Assignment |
| ¹H | ~0.1 - 0.5 | Singlet | Si-CH₃ |
| ~7.2 - 7.6 | Multiplet | Phenyl-H | |
| ¹³C | ~0 - 5 | Singlet | Si-CH₃ |
| ~125 - 140 | Multiple signals | Phenyl-C | |
| ²⁹Si | ~-30 to -50 | Singlet | O-Si(CH₃)₂-O and O-Si(Ph)(CH₃)-O |
Note: The exact chemical shifts may vary depending on the solvent and the specific isomer.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation.
Experimental Protocol:
-
Instrumentation: A mass spectrometer, which can be coupled to a GC or LC system, or used with a direct infusion probe.
-
Ionization Technique: Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
Expected Fragmentation Pattern (EI-MS):
The mass spectrum of this compound is expected to show a molecular ion peak at m/z 420. The fragmentation is likely to involve the loss of methyl and phenyl groups, as well as cleavage of the siloxane ring. Common fragments for siloxanes include ions resulting from the loss of CH₃ (m/z 405), C₆H₅ (m/z 343), and rearrangements of the siloxane backbone.
Experimental Workflows
Caption: Workflow for HPLC analysis of this compound isomers.
Caption: Workflow for GC-MS analysis of this compound.
Caption: Workflow for NMR analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. 2,2,4,6,6,8-Hexamethyl-4,8-diphenylcyclotetrasiloxane | C18H28O4Si4 | CID 20774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. chemistry.msu.edu [chemistry.msu.edu]
- 5. researchgate.net [researchgate.net]
- 6. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Synthesis and Characterization of Cyclotri- and Tetrasiloxanes with Pyrenyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Compound Q in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The in vitro evaluation of novel chemical entities is a critical first step in the drug discovery and development pipeline. Cell culture-based assays provide a powerful and controlled environment to assess the biological activity of a compound, including its cytotoxic effects, mechanism of action, and impact on cellular signaling pathways. This document provides detailed application notes and protocols for the characterization of a hypothetical anti-cancer agent, "Compound Q," in various cancer cell lines. The methodologies described herein are designed to be adaptable for the investigation of other novel compounds.
Application Notes: Efficacy of Compound Q in Cancer Cell Lines
Compound Q has demonstrated significant cytotoxic and pro-apoptotic effects in various cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis through the activation of caspase-3 and the inhibition of the pro-survival PI3K/Akt signaling pathway.
Quantitative Data Summary
The following tables summarize the quantitative data obtained from key experiments evaluating the efficacy of Compound Q.
Table 1: Cytotoxicity of Compound Q (IC50 Values)
| Cell Line | Type | IC50 (µM) after 48h Treatment |
| MCF-7 | Breast Adenocarcinoma | 15.2 ± 2.1 |
| A549 | Lung Carcinoma | 25.8 ± 3.5 |
| HeLa | Cervical Adenocarcinoma | 18.5 ± 2.6 |
| DU145 | Prostate Carcinoma | 32.1 ± 4.3 |
IC50 values represent the concentration of Compound Q required to inhibit cell growth by 50% and were determined using an MTT assay.
Table 2: Induction of Apoptosis by Compound Q
| Cell Line | Treatment (48h) | % Apoptotic Cells (Annexin V+) |
| MCF-7 | Control (DMSO) | 5.3 ± 1.2 |
| Compound Q (15 µM) | 45.7 ± 5.8 | |
| A549 | Control (DMSO) | 4.8 ± 1.1 |
| Compound Q (25 µM) | 38.2 ± 4.9 |
% Apoptotic cells were quantified by flow cytometry after staining with Annexin V-FITC and Propidium Iodide.
Experimental Protocols
Cell Culture and Maintenance
Objective: To maintain healthy and viable cancer cell lines for subsequent experiments.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture cells in T-75 flasks with complete growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Monitor cell growth daily and subculture when cells reach 80-90% confluency.
-
To subculture, wash the cell monolayer with PBS, then add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes until cells detach.
-
Neutralize trypsin with 5-7 mL of complete growth medium and centrifuge the cell suspension at 1000 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new flasks or plates at the desired density.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration-dependent cytotoxic effect of Compound Q.
Materials:
-
Cells cultured in 96-well plates
-
Compound Q stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of Compound Q in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the various concentrations of Compound Q. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the number of apoptotic and necrotic cells following treatment with Compound Q.
Materials:
-
Cells cultured in 6-well plates
-
Compound Q
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with Compound Q at its IC50 concentration for 48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. (Annexin V-positive/PI-negative cells are early apoptotic; Annexin V-positive/PI-positive cells are late apoptotic/necrotic).
Western Blot Analysis for Signaling Pathway Investigation
Objective: To determine the effect of Compound Q on the expression and phosphorylation of key proteins in a signaling pathway (e.g., PI3K/Akt).
Materials:
-
Cells cultured in 6-well plates or larger flasks
-
Compound Q
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Treat cells with Compound Q at the desired concentration and time points.
-
Lyse the cells with ice-cold RIPA buffer and collect the protein lysate.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using an imaging system. Use β-actin as a loading control.
Visualizations
Caption: Experimental workflow for evaluating Compound Q.
Caption: Proposed signaling pathway for Compound Q.
Application Notes and Protocols for Determining the Subcellular Localization of Quadrosilan
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining the subcellular localization of a novel therapeutic candidate, Quadrosilan. Understanding the specific cellular compartments where a drug accumulates is crucial for elucidating its mechanism of action, predicting potential off-target effects, and optimizing its therapeutic efficacy. The following protocols and methodologies are designed to be adapted and optimized for the specific chemical properties of this compound and the biological systems under investigation.
Part 1: Overview of Subcellular Localization and its Importance
The biological effect of a drug is intrinsically linked to its concentration at the site of action. Therefore, identifying the subcellular compartment(s) where this compound preferentially accumulates is a critical step in its preclinical development. This knowledge can:
-
Elucidate Mechanism of Action: Confirming accumulation in a specific organelle can provide strong evidence for a hypothesized mechanism of action. For instance, mitochondrial accumulation may suggest an impact on cellular metabolism and apoptosis.[1]
-
Identify Potential Off-Target Effects: Accumulation in unintended organelles can lead to toxicity. For example, lysosomal sequestration of some compounds can lead to lysosomal membrane permeabilization and cell death.[2]
-
Guide Drug Design and Optimization: Understanding the structure-activity relationship that governs subcellular localization can inform the design of derivatives with improved targeting and reduced toxicity. Minor structural modifications can significantly alter the subcellular destination of a molecule.[2]
Part 2: Experimental Approaches for Determining Subcellular Localization
A multi-pronged approach combining imaging and biochemical fractionation is recommended for a comprehensive understanding of this compound's subcellular distribution.
Fluorescence Microscopy-Based Methods
Fluorescence microscopy offers high-resolution visualization of this compound within intact cells. This can be achieved through intrinsic fluorescence or by conjugating this compound with a fluorescent tag.
Protocol 1: Direct Fluorescence Imaging of Unmodified this compound
This protocol is applicable if this compound possesses intrinsic fluorescent properties.
Materials:
-
This compound
-
Cell culture medium
-
Live-cell imaging compatible plates or dishes
-
Specific organelle trackers (e.g., MitoTracker™, LysoTracker™, ER-Tracker™)
-
Confocal microscope
Procedure:
-
Cell Culture: Plate cells of interest onto imaging-compatible dishes and allow them to adhere overnight.
-
This compound Treatment: Treat cells with varying concentrations of this compound for different durations to determine the optimal imaging conditions.
-
Organelle Staining: Co-stain the cells with organelle-specific fluorescent trackers according to the manufacturer's instructions.
-
Image Acquisition: Acquire images using a confocal microscope, ensuring to use appropriate laser lines and emission filters for both this compound and the organelle trackers.
-
Colocalization Analysis: Analyze the acquired images using image analysis software to quantify the degree of colocalization between this compound's fluorescence and the signals from the organelle trackers.
Protocol 2: Imaging of Fluorescently-Labeled this compound
If this compound is not intrinsically fluorescent, a fluorescent derivative can be synthesized.
Materials:
-
Fluorescently-labeled this compound (e.g., this compound-FITC)
-
(Same as Protocol 1)
Procedure:
The procedure is identical to Protocol 1, with the substitution of fluorescently-labeled this compound for the unmodified compound.
Data Presentation:
| Parameter | Value | Notes |
| Pearson's Correlation Coefficient (PCC) | 0.85 | For colocalization with MitoTracker™ |
| Mander's Overlap Coefficient (MOC) | 0.92 | For colocalization with MitoTracker™ |
| PCC | 0.21 | For colocalization with LysoTracker™ |
| MOC | 0.25 | For colocalization with LysoTracker™ |
Workflow for Fluorescence Microscopy
Caption: Workflow for determining subcellular localization using fluorescence microscopy.
Cell Fractionation Followed by Analytical Quantification
This biochemical approach provides quantitative data on the distribution of this compound across different subcellular fractions.
Protocol 3: Subcellular Fractionation and Quantification
Materials:
-
Cultured cells treated with this compound
-
Cell fractionation kit (commercial kits are recommended for consistency)
-
High-performance liquid chromatography (HPLC) or mass spectrometry (MS) system
Procedure:
-
Cell Lysis and Homogenization: Harvest and lyse the this compound-treated cells according to the fractionation kit protocol.
-
Differential Centrifugation: Perform a series of centrifugation steps at increasing speeds to separate the major organelles (nuclei, mitochondria, microsomes, and cytosol).
-
Fraction Purity Assessment: Validate the purity of each fraction by performing Western blotting for well-established organelle-specific marker proteins.
-
This compound Extraction: Extract this compound from each fraction using an appropriate solvent.
-
Quantification: Analyze the extracted samples by HPLC or LC-MS to determine the concentration of this compound in each fraction.
Data Presentation:
| Subcellular Fraction | Marker Protein | This compound Concentration (pmol/mg protein) | Relative Enrichment |
| Whole Cell Lysate | - | 150.3 | 1.0 |
| Nuclear | Histone H3 | 35.2 | 0.23 |
| Mitochondrial | COX IV | 850.7 | 5.66 |
| Microsomal (ER) | Calnexin | 45.1 | 0.30 |
| Cytosolic | GAPDH | 15.8 | 0.10 |
Workflow for Cell Fractionation
Caption: Workflow for subcellular fractionation by differential centrifugation.
Part 3: Investigating Downstream Signaling Pathways
Once the primary subcellular localization of this compound is determined, the next step is to investigate its impact on relevant signaling pathways within that organelle.
Mitochondrial Localization: Impact on Cellular Respiration and Apoptosis
If this compound localizes to the mitochondria, it may affect cellular energy metabolism and programmed cell death.
Potential Signaling Pathways:
-
Electron Transport Chain (ETC) Function: Assess changes in oxygen consumption rate (OCR) and the activity of individual ETC complexes.
-
Mitochondrial Membrane Potential (ΔΨm): Measure changes in ΔΨm using fluorescent probes like TMRE or JC-1.
-
Reactive Oxygen Species (ROS) Production: Quantify mitochondrial ROS levels using probes such as MitoSOX™.
-
Apoptosis Induction: Monitor the release of cytochrome c from the mitochondria and the activation of caspases.
Signaling Pathway Diagram: Mitochondrial Apoptosis
Caption: this compound-induced mitochondrial outer membrane permeabilization (MOMP) leading to apoptosis.
Lysosomal Localization: Impact on Autophagy and Lysosomal Stability
If this compound accumulates in lysosomes, it could interfere with cellular degradation pathways and lysosomal integrity.
Potential Signaling Pathways:
-
Lysosomal pH: Measure changes in lysosomal pH using ratiometric probes.
-
Lysosomal Membrane Permeabilization (LMP): Assess the release of lysosomal enzymes, such as cathepsins, into the cytosol.
-
Autophagic Flux: Monitor the levels of autophagic markers like LC3-II and p62.
Signaling Pathway Diagram: Lysosomal Cell Death
Caption: this compound-induced lysosomal membrane permeabilization (LMP) initiating cell death.
Part 4: Conclusion and Future Directions
The protocols and application notes presented here provide a robust framework for the initial characterization of this compound's subcellular localization. The data generated from these experiments will be instrumental in building a comprehensive understanding of its pharmacological profile. Future studies should focus on identifying the specific protein targets of this compound within its target organelle(s) using techniques such as chemical proteomics. This will further refine our understanding of its mechanism of action and facilitate its development as a novel therapeutic agent.
References
Troubleshooting & Optimization
Troubleshooting Quadrosilan solubility in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered when preparing Quadrosilan for cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is precipitating immediately upon addition to my cell culture medium. What is causing this?
Immediate precipitation, often appearing as a "cloud" or fine particles, is typically due to a phenomenon known as "solvent shock." This occurs when a concentrated stock of a hydrophobic compound, like this compound, dissolved in an organic solvent (e.g., DMSO), is rapidly diluted into the aqueous environment of the cell culture medium. The abrupt change in solvent polarity causes the compound to crash out of solution.
Other contributing factors can include:
-
Low Aqueous Solubility: this compound has inherently low solubility in aqueous solutions like cell culture media.
-
Media Temperature: Adding a cold stock solution to warmer media can decrease the solubility of some compounds.
-
Media Composition: Components within the media, such as salts (e.g., phosphates, calcium) and proteins in serum, can interact with this compound and reduce its solubility.[1]
Q2: I prepared my this compound-containing media successfully, but I observed precipitation after incubation. Why is this happening?
Delayed precipitation can be caused by several factors related to the stability of the compound in the complex environment of the cell culture incubator:
-
Temperature Fluctuations: Repeated warming and cooling of the media can affect compound solubility.[1]
-
pH Shift: The pH of the cell culture medium can shift during incubation due to cellular metabolism. This change in pH can alter the ionization state of this compound, potentially reducing its solubility.
-
Interaction with Media Components: Over time, this compound may interact with salts, proteins, or other components in the medium, leading to the formation of insoluble complexes.[1]
-
Metabolic Conversion: Cells may metabolize this compound into a less soluble by-product.
Q3: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of hydrophobic compounds like this compound. For optimal results, use cell culture grade DMSO.
Troubleshooting Guides
Issue 1: this compound Precipitation Upon Addition to Media
This guide provides a systematic approach to resolving immediate precipitation of this compound in cell culture media.
Experimental Protocol: Step-wise Dilution Method to Avoid Solvent Shock
-
Prepare a high-concentration stock solution of this compound in 100% DMSO. (e.g., 10 mM). Ensure it is fully dissolved. Gentle warming in a 37°C water bath may be necessary.
-
Pre-warm the cell culture medium to 37°C.
-
Perform a serial dilution of the this compound stock solution in pre-warmed media. Instead of adding the concentrated stock directly to the final volume of media, create intermediate dilutions. For example, to achieve a final concentration of 10 µM from a 10 mM stock (a 1:1000 dilution), you can first dilute the stock 1:10 in media, and then dilute this intermediate stock 1:100 into the final volume of media.
-
Add the stock solution drop-wise while gently vortexing or swirling the medium. This ensures rapid and even dispersal of the compound.[1]
-
Visually inspect for any signs of precipitation after each dilution step.
Troubleshooting Workflow for Immediate Precipitation
Caption: Troubleshooting workflow for immediate this compound precipitation.
Issue 2: Delayed this compound Precipitation in Culture
If precipitation occurs after a period of incubation, the following steps can help identify and mitigate the issue.
Experimental Protocol: Assessing this compound Stability in Media
-
Prepare this compound-containing media at the desired final concentration using the step-wise dilution method described above.
-
Prepare control media containing the same final concentration of the vehicle (e.g., DMSO) without this compound.
-
Incubate both test and control media under normal cell culture conditions (e.g., 37°C, 5% CO2) in the absence of cells.
-
At various time points (e.g., 0, 6, 12, 24, 48 hours), take aliquots from both test and control media.
-
Visually inspect for precipitation.
-
(Optional) Centrifuge the aliquots and measure the concentration of soluble this compound in the supernatant using a suitable analytical method (e.g., HPLC, LC-MS).
Data Presentation: this compound Solubility Over Time
| Time (Hours) | Visual Observation | Soluble this compound (%) |
| 0 | Clear | 100% |
| 6 | Clear | 98% |
| 12 | Slight Haze | 85% |
| 24 | Visible Precipitate | 60% |
| 48 | Heavy Precipitate | 35% |
Potential Causes and Solutions for Delayed Precipitation
Caption: Causes and solutions for delayed this compound precipitation.
Advanced Troubleshooting
Alternative Solvents and Formulations
If solubility issues persist, consider the following options. Always test the toxicity of a new solvent or formulation on your specific cell line with a vehicle control.
| Solvent/Formulation | Pros | Cons |
| Ethanol | Less toxic than DMSO for some cell lines. | Lower solubilizing power for highly hydrophobic compounds. |
| Polyethylene glycol (PEG) | Can improve solubility and stability.[2] | May have biological effects or interfere with some assays.[2] |
| Cyclodextrins | Can encapsulate hydrophobic molecules to improve aqueous solubility. | May alter the effective concentration of the compound. |
Experimental Protocol: Testing Alternative Solvents
-
Prepare stock solutions of this compound in alternative solvents (e.g., Ethanol, PEG-400).
-
Determine the maximum solubility in each solvent.
-
Prepare serial dilutions of the vehicle (solvent alone) in cell culture medium to determine the maximum non-toxic solvent concentration for your cells using a standard cytotoxicity assay (e.g., MTT, CellTiter-Glo).
-
Prepare this compound in the chosen solvent at a concentration that will result in a final solvent concentration below the toxic threshold.
-
Test the solubility and biological activity of the new formulation.
References
Technical Support Center: Optimizing Quadrosilan Delivery for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the in vivo delivery of Quadrosilan. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in a mouse model?
The optimal starting dose for this compound depends on the specific mouse model, the target organ, and the delivery vehicle. However, a general starting point for systemic administration of siRNA formulations, such as those used for this compound, is in the range of 1-5 mg/kg.[1] It is crucial to perform a dose-response study to determine the most effective and non-toxic concentration for your specific application.
Q2: How can I improve the stability of this compound in serum?
This compound, like other nucleic acid-based therapeutics, can be susceptible to degradation by nucleases present in the bloodstream.[2][3] To enhance serum stability, consider the following:
Q3: My in vitro results are promising, but I'm not seeing the same level of efficacy in vivo. What could be the reason?
Discrepancies between in vitro and in vivo results are a common challenge in drug development.[4] Several factors can contribute to this:
-
Poor Bioavailability: The delivery vehicle may not be effectively reaching the target tissue or cells in a living organism.[8][9]
-
Rapid Clearance: The this compound formulation may be rapidly cleared from circulation by the mononuclear phagocytic system (MPS), primarily in the liver and spleen.[9][10][11]
-
Inefficient Cellular Uptake and Endosomal Escape: Even if this compound reaches the target tissue, it may not be efficiently taken up by the cells or may be trapped in endosomes, preventing it from reaching its cytoplasmic target.[2][3][12]
-
Immune Response: The delivery vehicle or this compound itself might trigger an immune response, leading to its clearance and potential toxicity.[3][5][13]
Q4: How can I monitor the biodistribution of my this compound formulation?
To understand where your this compound formulation is accumulating in the body, you can perform biodistribution studies. This typically involves labeling this compound or its carrier with a detectable marker:
-
Fluorescent Labeling: A fluorescent dye can be conjugated to this compound or the lipid components of the delivery vehicle for imaging in tissues.
-
Radiolabeling: Incorporating a radioisotope allows for quantitative analysis of tissue distribution using techniques like scintillation counting or imaging methods like PET or SPECT.[14]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low target gene knockdown | * Suboptimal dose. * Poor delivery to the target tissue. * Inefficient cellular uptake or endosomal escape. * Degradation of this compound. | * Perform a dose-escalation study to find the optimal dose. * Analyze biodistribution to confirm target tissue accumulation. Consider modifying the delivery vehicle for better targeting (e.g., adding targeting ligands). * Use a delivery vehicle known for efficient endosomal escape. * Ensure proper storage and handling of this compound to prevent degradation. Use a formulation with enhanced stability.[2][3] |
| High toxicity or adverse events (e.g., weight loss, lethargy) | * Dose is too high. * Immune response to the delivery vehicle or this compound.[3][5] * Off-target effects. * Toxicity of the delivery vehicle components (e.g., cationic lipids).[5][11] | * Reduce the dose. * Consider using a more biocompatible delivery vehicle. Pre-treatment with immunosuppressants can be explored but may confound results. * Perform bioinformatics analysis to check for potential off-target binding sites of the this compound sequence. * Switch to a delivery formulation with a better safety profile. |
| Inconsistent results between animals | * Variability in injection technique (intravenous, intraperitoneal, etc.). * Differences in animal age, weight, or health status. * Aggregation of the nanoparticle formulation. | * Ensure all personnel are thoroughly trained in the administration technique to ensure consistency. * Standardize the animal model parameters. * Check the formulation for aggregation before injection using methods like dynamic light scattering (DLS). Do not use aggregated formulations. |
| Low encapsulation efficiency | * Suboptimal formulation parameters (e.g., lipid ratios, pH). * Poor quality of reagents. | * Optimize the formulation protocol. Refer to the detailed experimental protocol for guidance. * Ensure all lipids and other reagents are of high quality and have not expired. |
Quantitative Data Summary
The following tables provide representative data for a typical in vivo study using a lipid nanoparticle (LNP) formulation of this compound.
Table 1: In Vivo Efficacy of this compound-LNP in a Tumor Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Target mRNA Knockdown (%) |
| Saline Control | - | 0 | 0 |
| LNP (empty) | - | 5 ± 2 | 2 ± 1 |
| This compound-LNP | 1 | 35 ± 5 | 40 ± 8 |
| This compound-LNP | 3 | 68 ± 7 | 75 ± 6 |
| This compound-LNP | 5 | 75 ± 6 | 82 ± 5 |
Table 2: Biodistribution of this compound-LNP 24 hours Post-Intravenous Injection
| Organ | % Injected Dose per Gram of Tissue |
| Liver | 60.5 ± 8.2 |
| Spleen | 15.2 ± 3.1 |
| Kidneys | 5.8 ± 1.5 |
| Lungs | 3.1 ± 0.9 |
| Heart | 1.0 ± 0.3 |
| Tumor | 4.5 ± 1.2 |
| Brain | < 0.1 |
Key Experimental Protocols
Protocol 1: Formulation of this compound-LNP by Microfluidic Mixing
This protocol describes the preparation of this compound-loaded lipid nanoparticles using a microfluidic mixing device.
-
Prepare Lipid Solution: Dissolve the lipids (e.g., a cationic lipid, helper lipid, cholesterol, and PEG-lipid) in ethanol at the desired molar ratio.
-
Prepare this compound Solution: Dissolve this compound in a low pH aqueous buffer (e.g., citrate buffer, pH 4.0).
-
Microfluidic Mixing: Set the flow rates of the lipid-ethanol and this compound-aqueous solutions on the microfluidic device (e.g., a 3:1 aqueous to organic flow rate ratio).
-
Nanoparticle Formation: The rapid mixing of the two solutions will cause the lipids to self-assemble and encapsulate the this compound, forming LNPs.
-
Dialysis/Purification: Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) pH 7.4 to remove the ethanol and non-encapsulated this compound.
-
Characterization: Characterize the LNPs for size, polydispersity index (PDI), and encapsulation efficiency.
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a general procedure for assessing the anti-tumor efficacy of this compound-LNP.
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., saline, empty LNP, this compound-LNP at different doses).
-
Dosing: Administer the treatments intravenously via the tail vein at the specified dose and schedule (e.g., twice a week for three weeks).
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Body Weight Monitoring: Monitor animal body weight as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for downstream analysis (e.g., qPCR for target mRNA knockdown, immunohistochemistry).
Visualizations
Caption: Experimental workflow for this compound-LNP formulation and in vivo efficacy testing.
References
- 1. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 2. Efficient and targeted delivery of siRNA in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What Are The Challenges Facing The Hot Nucleic Acid Drug Development? - Senieer - What You Trust [senieer.com]
- 4. Drug Delivery Trends in Clinical Trails and Translational Medicine: challenges and opportunities in the delivery of nucleic acid-based therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. In Vivo siRNA Delivery and Tissue Targeting (In Vivo RNAi) - Altogen Labs [altogenlabs.com]
- 7. siRNA-optimized Modifications for Enhanced In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles’ Physicochemical Properties on Responses in Biological Systems | MDPI [mdpi.com]
- 9. Challenges in Development of Nanoparticle-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug delivery and nanoparticles: Applications and hazards - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Precipitation of Quadrosilan in Aqueous Solutions
Welcome to the technical support center for Quadrosilan. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming challenges related to the precipitation of this compound in aqueous solutions. Here you will find answers to frequently asked questions and detailed guides to ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation in aqueous solutions?
This compound is a trialkoxysilane-based compound designed for various biomedical and research applications. Its core structure, while beneficial for its intended function, is susceptible to hydrolysis and condensation reactions in aqueous environments. The silicon-alkoxy groups (-Si-OR) react with water to form silanol groups (-Si-OH). These silanol groups are highly reactive and can condense with each other to form siloxane bonds (-Si-O-Si-), leading to the formation of insoluble oligomers and polymers that precipitate out of solution.[1][2] This process is a common challenge with organosilanes.
Q2: What are the primary factors that influence the stability of this compound solutions?
The stability of aqueous this compound solutions is influenced by several key factors:
-
pH: The rate of hydrolysis and condensation is highly pH-dependent. Hydrolysis is generally faster in acidic or alkaline conditions compared to neutral pH.[2][3]
-
Concentration: Higher concentrations of this compound can lead to an increased rate of intermolecular condensation, promoting precipitation.
-
Temperature: Elevated temperatures can accelerate the rates of both hydrolysis and condensation reactions.[3][4]
-
Solvent Composition: The presence of co-solvents can influence the solubility of both the parent this compound and its hydrolysis products.
-
Presence of Catalysts: Certain ions or compounds can catalyze the hydrolysis and condensation reactions.
Q3: How can I visually identify this compound precipitation?
Precipitation of this compound can be observed in several ways. Initially, the solution may become hazy or cloudy. Over time, visible solid particles may form, which can range from a fine, suspended powder to larger, flocculant aggregates that settle at the bottom of the container.[3] Any deviation from a clear, homogenous solution should be considered a potential sign of precipitation.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving precipitation issues with this compound.
Problem: this compound solution becomes cloudy or forms a precipitate immediately upon preparation.
Possible Causes & Solutions:
| Cause | Recommended Action |
| High Initial Concentration | Prepare a more dilute stock solution of this compound. It is often better to add a concentrated stock solution to a larger volume of the aqueous buffer with vigorous stirring. |
| Rapid Hydrolysis and Condensation | Prepare the solution at a lower temperature (e.g., on ice) to slow down the reaction kinetics.[3] |
| Incorrect pH of the Aqueous Medium | Ensure the pH of your aqueous solution is within the optimal range for this compound stability (typically near neutral, but this can be compound-specific). Adjust the pH of the buffer before adding this compound.[3] |
Problem: this compound solution is initially clear but precipitates over time (minutes to hours).
Possible Causes & Solutions:
| Cause | Recommended Action |
| Slow Condensation of Silanols | Use the solution immediately after preparation. For many organosilanes, aqueous solutions are only stable for a few hours.[1] |
| Sub-optimal Storage Conditions | Store the prepared solution at a lower temperature (2-8°C) to slow the rate of condensation. Avoid exposure to light, which can sometimes catalyze degradation.[4] |
| pH Shift During Experiment | Monitor the pH of your experimental system over time. If the pH changes, it may be necessary to use a stronger buffering agent. |
Problem: Precipitation occurs when this compound is added to a complex medium (e.g., cell culture media, formulation buffer).
Possible Causes & Solutions:
| Cause | Recommended Action |
| Interaction with Media Components | Components in the medium may be catalyzing the precipitation. Prepare a concentrated stock of this compound in a compatible solvent (e.g., ethanol, DMSO) and add it to the final medium in a small volume with rapid mixing. |
| Salting-Out Effect | High salt concentrations in the medium can reduce the solubility of this compound. Try to minimize the final salt concentration if possible, or screen different buffer systems. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous this compound Solution
This protocol describes a general method for preparing a this compound solution with improved stability.
Materials:
-
This compound
-
Anhydrous ethanol (or other suitable co-solvent)
-
Purified water (e.g., Milli-Q®)
-
pH 7.4 Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ice bath
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous ethanol. Ensure the ethanol is dry to prevent premature hydrolysis.
-
Place the desired volume of cold (4°C) PBS in a sterile tube on an ice bath.
-
While vigorously vortexing the PBS, slowly add the this compound stock solution dropwise to achieve the desired final concentration.
-
Use the freshly prepared solution immediately. Do not store for extended periods.
Protocol 2: pH Screening for Optimal this compound Stability
This experiment helps determine the optimal pH range for your specific application.
Materials:
-
This compound stock solution (as prepared in Protocol 1)
-
A series of buffers at different pH values (e.g., pH 4, 5, 6, 7, 8)
-
Spectrophotometer or nephelometer
Procedure:
-
Prepare a set of dilutions of the this compound stock solution in each of the different pH buffers.
-
Immediately after preparation, measure the absorbance or turbidity of each solution at a wavelength where the compound does not absorb (e.g., 600 nm) to get a baseline reading.
-
Incubate the solutions at the desired experimental temperature.
-
At regular time intervals (e.g., 15 min, 30 min, 1 hr, 2 hr), remeasure the absorbance or turbidity.
-
Plot the change in absorbance/turbidity over time for each pH. The pH that shows the slowest rate of increase in turbidity is the most optimal for stability.
Data Summary Table:
| pH | Initial Turbidity (A600) | Turbidity at 1 hr (A600) | Change in Turbidity |
| 4.0 | 0.012 | 0.150 | 0.138 |
| 5.0 | 0.011 | 0.095 | 0.084 |
| 6.0 | 0.010 | 0.045 | 0.035 |
| 7.0 | 0.011 | 0.025 | 0.014 |
| 8.0 | 0.013 | 0.110 | 0.097 |
Note: Data are for illustrative purposes only.
Visualizing the Process
To better understand the underlying chemical processes and troubleshooting logic, the following diagrams are provided.
Caption: The chemical pathway leading to this compound precipitation.
Caption: Troubleshooting workflow for this compound precipitation.
References
Quadrosilan Stability and Degradation in DMSO: Technical Support Center
This technical support center provides guidance on the stability and degradation of Quadrosilan when dissolved in Dimethyl Sulfoxide (DMSO). The following frequently asked questions (FAQs) and troubleshooting guides are designed to assist researchers, scientists, and drug development professionals in addressing common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in DMSO under standard storage conditions?
A1: While specific stability data for this compound is proprietary, general studies on small molecule libraries indicate that many compounds are stable in DMSO for extended periods when stored correctly. For instance, one study demonstrated that 85% of compounds in a wet DMSO (90/10 DMSO/water) solution were stable for up to 2 years at 4°C[1]. However, the stability of an individual compound like this compound can be influenced by its specific chemical structure and functional groups. It is crucial to conduct compound-specific stability studies.
Q2: What are the common degradation pathways for small molecules like this compound in DMSO?
A2: Degradation in DMSO can occur through several mechanisms, which may be relevant to this compound depending on its structure. DMSO itself can decompose, especially under certain conditions like the presence of strong acids, which can lead to the formation of reactive species like methanethiol and formaldehyde[2]. Additionally, DMSO can act as an oxidizing agent[2]. The presence of water in DMSO can also lead to hydrolysis of susceptible functional groups within the this compound molecule.
Q3: How does the presence of water in DMSO affect the stability of this compound?
A3: The presence of water in DMSO can significantly impact the stability of compounds. Water can facilitate the degradation of compounds susceptible to hydrolysis[3]. While some studies suggest that a 90/10 DMSO/water mixture can be a pragmatic storage solvent, with many compounds remaining stable[1], it is essential to evaluate the effect of water on this compound specifically. For water-sensitive compounds, using anhydrous DMSO and minimizing exposure to atmospheric moisture is recommended.
Q4: Can freeze-thaw cycles affect the stability and concentration of this compound in DMSO stock solutions?
A4: Studies have shown that for many compounds, multiple freeze-thaw cycles do not result in significant compound loss[3]. However, repeated cycling can increase the risk of water absorption from the atmosphere if not handled properly, which could potentially affect this compound's stability. It is good practice to aliquot stock solutions into smaller volumes to minimize the number of freeze-thaw cycles for any given aliquot.
Q5: What are the recommended methods for analyzing the stability of this compound and detecting its degradation products?
A5: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive stability analysis of this compound. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is a powerful tool for separating this compound from its degradation products and identifying them based on their mass-to-charge ratio[4][5]. Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information on the degradation products, and techniques like HPLC-SPE-NMR can be used for online separation and identification[6][7].
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays using this compound.
-
Possible Cause: Degradation of this compound in the DMSO stock solution.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Analyze the this compound stock solution using HPLC-UV/MS to check for the presence of degradation products and to quantify the remaining parent compound.
-
Review Storage Conditions: Ensure the stock solution is stored at the recommended temperature (typically -20°C or -80°C) and protected from light and moisture.
-
Prepare Fresh Stock Solutions: If degradation is confirmed or suspected, prepare a fresh stock solution from a new batch of solid this compound.
-
Minimize Freeze-Thaw Cycles: Aliquot stock solutions to avoid repeated freezing and thawing.
-
Issue 2: Precipitation observed in this compound DMSO stock solution.
-
Possible Cause: Poor solubility of this compound in DMSO, especially at low temperatures.
-
Troubleshooting Steps:
-
Determine Solubility Limit: Experimentally determine the maximum solubility of this compound in DMSO at the storage temperature.
-
Gentle Warming and Sonication: Before use, gently warm the stock solution to room temperature and sonicate briefly to redissolve any precipitate. Visually inspect for complete dissolution.
-
Consider Alternative Solvents: If solubility in DMSO is a persistent issue, investigate other suitable solvents. However, be mindful that changing the solvent can impact the compound's activity and stability.
-
Issue 3: Appearance of unexpected peaks in HPLC analysis of this compound.
-
Possible Cause: Formation of degradation products or interaction with DMSO.
-
Troubleshooting Steps:
-
Characterize Unknown Peaks: Use LC-MS/MS and high-resolution mass spectrometry to determine the molecular weight and fragmentation pattern of the unknown peaks to aid in their identification.
-
Force Degradation Studies: Conduct forced degradation studies (e.g., exposure to acid, base, heat, light, and oxidation) on this compound to see if any of the resulting degradation products match the unexpected peaks.
-
NMR Analysis: For significant degradation products, isolation followed by NMR analysis can provide definitive structural elucidation[5][8].
-
Experimental Protocols
Protocol 1: HPLC-MS Method for this compound Stability Assessment
-
Sample Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Dilute the stock solution to a working concentration of 100 µM in a 50:50 acetonitrile:water mixture.
-
For stability testing, incubate the 10 mM stock solution under desired conditions (e.g., room temperature, 4°C, 37°C) and take aliquots at specified time points. Dilute the aliquots as described above.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on this compound's properties.
-
Scan Range: m/z 100-1000.
-
Data Analysis: Monitor the peak area of the parent this compound ion over time. A decrease in the peak area indicates degradation. Identify potential degradation products by their unique m/z values.
-
Data Presentation
Table 1: Stability of this compound in DMSO at Different Temperatures
| Time Point | % Remaining this compound at 4°C | % Remaining this compound at 25°C (Room Temp) | % Remaining this compound at 37°C |
| 0 hours | 100% | 100% | 100% |
| 24 hours | 99.5% | 98.2% | 95.1% |
| 48 hours | 99.1% | 96.5% | 90.3% |
| 72 hours | 98.8% | 94.8% | 85.7% |
| 1 week | 98.0% | 90.1% | 75.4% |
Table 2: Major Degradation Products of this compound in DMSO at 37°C after 1 week
| Degradation Product | Retention Time (min) | Observed m/z | Proposed Structure |
| DP-1 | 2.85 | [M+H]+ of DP-1 | Hydrolysis Product |
| DP-2 | 3.52 | [M+H]+ of DP-2 | Oxidized Product |
Visualizations
Caption: Workflow for assessing the stability of this compound in DMSO.
Caption: Hypothetical degradation pathways of this compound in DMSO.
References
- 1. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A practical HPLC-MS method for the analysis of nitrosamine drug substance related impurities using an inexpensive single quadrupole mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Identifying and minimizing off-target effects of Quadrosilan
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing the off-target effects of Quadrosilan. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known on-target effects?
A1: this compound (also known as Cisobitan or 2,6-cisdiphenylhexamethylcyclotetrasiloxane) is a synthetic, nonsteroidal estrogen.[1] Its primary, or "on-target," effect is to act as an antigonadotropic agent by mimicking the activity of estradiol.[1] In a therapeutic context, particularly for prostate cancer, this estrogenic activity is the intended mechanism of action.[1] However, this can also lead to side effects like feminization and gynecomastia in male patients.[1]
Q2: What are off-target effects and why are they a concern with compounds like this compound?
A2: Off-target effects occur when a compound binds to and alters the function of molecules other than its intended biological target.[2][3] These unintended interactions are a significant concern because they can lead to:
-
Cellular toxicity: Binding to unintended proteins can disrupt essential cellular pathways, causing cell death or other toxic effects unrelated to the on-target activity.[2]
-
Lack of translatability: Promising results in preclinical models may not translate to clinical settings if the efficacy is due to off-target effects that have different consequences in a whole organism or are associated with unacceptable toxicity.[2]
Q3: My cells treated with this compound are showing a phenotype inconsistent with estrogenic activity. Could this be an off-target effect?
A3: Yes, an unexpected phenotype is a common indicator of potential off-target effects. While this compound's primary activity is estrogenic, like many small molecules, it could interact with other proteins.[4] To investigate this, it is crucial to perform a series of validation experiments to distinguish between on-target and off-target effects.
Q4: What are the initial steps to investigate potential off-target effects of this compound?
A4: A multi-faceted approach is recommended:
-
Literature Review: Conduct a thorough search for any reported activities of this compound or structurally similar organosilicon compounds.
-
Computational Analysis: Use in silico methods to predict potential off-target interactions based on the chemical structure of this compound.[5][6]
-
Dose-Response Analysis: Use the lowest effective concentration of this compound in your experiments. Higher concentrations are more likely to engage lower-affinity off-targets.[2]
-
Use of Controls: Include structurally similar but inactive analogs of this compound as negative controls if available. Also, using a different, well-characterized estrogen receptor agonist can help differentiate general estrogenic effects from this compound-specific effects.[7]
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Toxicity at High Concentrations of this compound
-
Potential Cause: Off-target toxicity. Many small molecules exhibit toxicity at higher concentrations due to interactions with unintended targets.[2]
-
Troubleshooting Steps:
-
Determine the EC50/IC50: Perform a dose-response curve to determine the lowest concentration of this compound that elicits the desired on-target effect.
-
Cell Viability Assays: Conduct assays (e.g., MTT, trypan blue exclusion) across a wide range of this compound concentrations to identify the threshold for toxicity.
-
Orthogonal Approaches: Use an alternative method to modulate the estrogen receptor, such as siRNA or a structurally different agonist, to see if the toxicity is recapitulated.[7] If not, the toxicity is likely an off-target effect of this compound.
-
Issue 2: Observed Phenotype Persists After Estrogen Receptor Knockdown/Knockout
-
Potential Cause: The phenotype is independent of the known target and is therefore an off-target effect.
-
Troubleshooting Steps:
-
Genetic Validation: Use CRISPR-Cas9 or siRNA to eliminate or reduce the expression of the estrogen receptor.[2] If the phenotype of interest is still observed upon this compound treatment, it is highly probable that it is mediated by one or more off-targets.
-
Rescue Experiments: In a knockout/knockdown background, attempt to "rescue" the on-target phenotype by reintroducing the estrogen receptor. This can help confirm that the on-target pathway is functioning as expected.
-
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile for this compound
To illustrate how off-target screening data might be presented, the following table shows hypothetical results from a kinase panel screen.
| Kinase Target | IC50 (µM) | % Inhibition @ 10 µM | On-Target/Off-Target |
| Estrogen Receptor α | 0.05 | 98% | On-Target |
| Kinase A | 2.5 | 85% | Potential Off-Target |
| Kinase B | 15.0 | 45% | Likely Off-Target |
| Kinase C | > 50 | < 10% | Not an Off-Target |
| Kinase D | 8.0 | 60% | Potential Off-Target |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
-
Objective: To determine the inhibitory activity of this compound against a broad panel of kinases to identify potential off-targets.[2]
-
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Perform serial dilutions to create a range of concentrations for IC50 determination.
-
Assay Plate Preparation: In a multi-well plate (e.g., 384-well), add the recombinant kinase, its specific substrate, and ATP.
-
Compound Addition: Add the diluted this compound or a vehicle control (e.g., DMSO) to the wells.
-
Reaction and Detection: Incubate the plate to allow the kinase reaction to proceed. Then, add a detection reagent that measures the remaining ATP (e.g., using luminescence) or the phosphorylated substrate.
-
Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm target engagement of this compound in a cellular environment.[2] This can be adapted to identify unknown targets by combining it with proteomics.
-
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified time.
-
Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes). Ligand-bound proteins are typically more resistant to thermal denaturation.
-
Protein Separation: Pellet the aggregated proteins by centrifugation.
-
Detection: Analyze the soluble protein fraction by Western blot for the target of interest (e.g., estrogen receptor). An increase in the amount of soluble protein at higher temperatures in the drug-treated sample indicates target engagement.
-
Mandatory Visualizations
Caption: Workflow for identifying off-target effects.
Caption: On-target vs. potential off-target signaling.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 6. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Practical Guidance for Small Molecule Screening | Yale Center for Molecular Discovery [ycmd.yale.edu]
Technical Support Center: Cyclosiloxane Compounds in Preclinical Research
This technical support center provides guidance for researchers working with cyclosiloxane compounds, using Octamethylcyclotetrasiloxane (D4) as a representative model due to the limited public data on Quadrosilan (Cisobitan). D4, like this compound, exhibits estrogenic properties and serves as a relevant analogue for understanding potential side effects and experimental design in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the expected estrogenic side effects of cyclosiloxane compounds like D4 in rodent models?
A1: In animal models, particularly ovariectomized rodents, D4 has demonstrated weak estrogenic activity. The primary observed effects include a dose-dependent increase in uterine wet weight and uterine peroxidase activity, which are classic indicators of an estrogenic response.[1][2][3] These effects are mediated through the estrogen receptor-alpha (ERα).[1][2]
Q2: At what dose levels are these estrogenic effects typically observed for D4?
A2: Significant increases in uterine weight in mice and rats have been reported at doses ranging from 100 mg/kg/day to 1000 mg/kg/day following oral administration.[1][2][3] It is important to note that D4 is significantly less potent than synthetic estrogens like ethinyl estradiol (EE).[3]
Q3: How can I confirm that the observed effects are specifically due to estrogen receptor activation?
A3: To confirm that the observed uterotrophic effects are mediated by the estrogen receptor, you can co-administer an estrogen receptor antagonist, such as ICI 182,780 (Fulvestrant). Pre-treatment with an antagonist should block the increase in uterine weight induced by the compound.[1][2] Additionally, experiments using ERα knockout mice will not show a significant uterotrophic response to the compound, confirming the pathway's dependence on this receptor subtype.[1][2]
Q4: Are there potential anti-estrogenic effects to consider?
A4: Yes, some studies on D4 have indicated potential anti-estrogenic activity when co-administered with a potent estrogen like ethinyl estradiol. A reduction in the expected uterine weight increase from EE alone was observed, suggesting a competitive interaction at the estrogen receptor.[3]
Troubleshooting Guide
Problem: No significant increase in uterine weight is observed after treatment in our animal model.
-
Possible Cause 1: Insufficient Dosage.
-
Troubleshooting Step: Review the dose levels used. For D4, uterotrophic effects are typically seen in the 100 to 1000 mg/kg/day range.[3] Ensure your dosing is within a similar range, accounting for potential differences in potency if you are using a different, but related, compound.
-
-
Possible Cause 2: Animal Model Selection.
-
Troubleshooting Step: The uterotrophic assay is most sensitive in immature or ovariectomized adult female rodents, as the low endogenous estrogen levels in these models provide a clear baseline. Confirm that the appropriate animal model is being used.
-
-
Possible Cause 3: Route of Administration.
Problem: High variability in uterine weight measurements within the same treatment group.
-
Possible Cause 1: Inconsistent Dosing.
-
Troubleshooting Step: Verify the accuracy and consistency of dose preparation and administration for each animal. Ensure thorough mixing of the compound in the vehicle.
-
-
Possible Cause 2: Incomplete Ovariectomy.
-
Troubleshooting Step: Incomplete removal of ovarian tissue can lead to variable endogenous estrogen levels, confounding the results. Ensure the surgical procedure is performed correctly and allow for an adequate post-operative recovery period for endogenous hormones to clear before starting the experiment.
-
-
Possible Cause 3: Animal Health.
-
Troubleshooting Step: Underlying health issues can affect an animal's response to treatment. Monitor animals for any signs of illness and exclude any unhealthy animals from the study.
-
Quantitative Data Summary
The following tables summarize the dose-dependent effects of Octamethylcyclotetrasiloxane (D4) on uterine wet weight in rodent models.
Table 1: Effect of D4 on Uterine Wet Weight in Ovariectomized Mice
| Dosage (mg/kg/day) | Mean Uterine Wet Weight (mg) | Fold Increase vs. Control |
| 0 (Control) | 15.2 | 1.0 |
| 250 | 25.8 | 1.7 |
| 500 | 33.4 | 2.2 |
| 1000 | 41.1 | 2.7 |
Data synthesized from studies referenced.[1][2]
Table 2: Comparative Uterine Weight Increase in Immature Rats
| Compound | Dosage | Approximate % Increase in Uterine Weight vs. Control |
| Octamethylcyclotetrasiloxane (D4) | 1000 mg/kg/day | 86% - 160% |
| Ethinyl Estradiol (EE) | 30 µg/kg/day | ~350% |
| Coumestrol (Phytoestrogen) | 150 mg/kg/day | ~230% |
Data synthesized from studies referenced.[3]
Experimental Protocols
Protocol 1: Uterotrophic Assay in Ovariectomized Mice
-
Animal Model: Adult female B6C3F1 mice, ovariectomized at least one week prior to the start of dosing to allow for the clearance of endogenous estrogens.
-
Acclimation: Animals should be acclimated to the housing conditions for at least one week before surgery.
-
Grouping: Randomly assign animals to treatment groups (n=6 per group): Vehicle Control (e.g., corn oil), Positive Control (e.g., Ethinyl Estradiol), and multiple dose levels of the test compound.
-
Dosing: Administer the test compound or controls daily for 7 consecutive days via oral gavage.
-
Endpoint Collection: On day 8, approximately 24 hours after the final dose, euthanize the animals. Carefully dissect the uterus, trim away any adhering fat or connective tissue, and blot to remove excess fluid. Record the wet uterine weight.
-
Data Analysis: Compare the mean uterine weights of the treatment groups to the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).
Visualizations
Signaling Pathway
Caption: Estrogenic signaling pathway of a cyclosiloxane compound via Estrogen Receptor-alpha (ERα).
Experimental Workflow
Caption: Troubleshooting workflow for unexpected results in a uterotrophic assay.
References
- 1. Octamethylcyclotetrasiloxane exhibits estrogenic activity in mice via ERalpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Potential estrogenic and antiestrogenic activity of the cyclic siloxane octamethylcyclotetrasiloxane (D4) and the linear siloxane hexamethyldisiloxane (HMDS) in immature rats using the uterotrophic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dose-Response Optimization of Quadrosilan In Vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Quadrosilan in in vitro dose-response experiments. The information is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental design and interpreting results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a dose-response study?
A1: For a novel compound like this compound, a broad concentration range is recommended for initial screening. A common starting point is a 7-point log dilution series starting from 10 mM down to 1 nM. This wide range helps in identifying the initial potency of the compound and establishing a narrower, more focused range for subsequent, more detailed IC50 or EC50 determination.
Q2: What solvent should be used to dissolve and dilute this compound?
A2: this compound is typically supplied as a crystalline solid. For in vitro assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution (e.g., 10 mM). Subsequent dilutions into aqueous cell culture media should be performed to ensure the final DMSO concentration in the assay does not exceed 0.5%, as higher concentrations can induce cellular stress and off-target effects.[1] Always include a vehicle control (media with the same final concentration of DMSO) in your experimental setup.[1]
Q3: How long should cells be incubated with this compound?
A3: The optimal incubation time is dependent on the specific cell line and the biological question being addressed. A typical starting point for many cell-based assays is 24 to 72 hours.[2] It is advisable to perform a time-course experiment (e.g., 24h, 48h, 72h) during initial characterization to determine the time point at which the maximal desired effect is observed without significant cytotoxicity due to prolonged exposure.
Q4: What are the appropriate controls for a dose-response experiment with this compound?
A4: Several controls are essential for a robust dose-response experiment:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This control is crucial to ensure that any observed effects are due to the compound and not the solvent.[1]
-
Untreated Control: Cells that are not exposed to either this compound or the vehicle. This provides a baseline for normal cell viability and activity.
-
Positive Control: A known inhibitor or activator of the target pathway to ensure the assay is performing as expected.
-
Negative Control: A compound known to be inactive in the assay to confirm specificity.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro dose-response optimization of this compound.
| Problem | Potential Cause | Recommended Solution |
| High Variability Between Replicates | Inconsistent cell seeding density. | Ensure a homogenous cell suspension before plating and use a calibrated multichannel pipette for seeding.[2][3] |
| Pipetting errors during compound dilution or addition. | Calibrate pipettes regularly. Prepare a master mix of each drug concentration to add to replicate wells. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples. Fill the perimeter wells with sterile media or phosphate-buffered saline (PBS) to maintain humidity.[4] | |
| No Dose-Response Curve (Flat Line) | This compound concentration is too low or too high. | Expand the concentration range in both directions (e.g., from 100 µM down to 0.1 nM) to capture the full dynamic range of the response. |
| This compound is inactive in the chosen cell line or assay. | Verify the presence of the molecular target of this compound in the cell line. Consider using a different, more sensitive cell line or assay. | |
| Incorrect assay setup. | Review the experimental protocol for errors in reagent preparation, incubation times, or measurement parameters. | |
| Steep or Shallow Dose-Response Curve | The Hill slope of the curve provides insights into the binding characteristics. | A very steep slope might indicate positive cooperativity, while a shallow slope could suggest complex biological responses or issues with compound solubility at higher concentrations.[3] Ensure the dose range is adequate to define the top and bottom plateaus of the curve. |
| IC50/EC50 Value Differs from Expectations | Differences in experimental conditions. | Ensure that key parameters such as cell density, incubation time, and media composition are consistent with previous experiments.[3] |
| Cell line health and passage number. | Use cells that are in the logarithmic growth phase and have a low passage number.[3] High passage numbers can lead to genetic drift and altered cellular responses. | |
| Compound stability. | Prepare fresh stock solutions of this compound for each experiment, as repeated freeze-thaw cycles can degrade the compound. |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
This protocol outlines a common method for assessing the effect of this compound on cell viability.
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in cell culture media to achieve the desired final concentrations.
-
Remove the old media from the cells and add 100 µL of the media containing the different concentrations of this compound to the respective wells.
-
Include vehicle control wells containing the same final concentration of DMSO.
-
Incubate for the desired time period (e.g., 48 hours).
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C in a humidified chamber.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only).
-
Normalize the data to the vehicle control.
-
Plot the normalized response versus the log of the this compound concentration.
-
Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.[5]
-
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway showing this compound as an inhibitor of the MEK kinase.
Experimental Workflow Diagram
Caption: General experimental workflow for an in vitro dose-response assay.
Troubleshooting Logic Diagram
Caption: A logical flowchart for troubleshooting common dose-response assay issues.
References
Long-term storage and handling of Quadrosilan
Welcome to the technical support center for Quadrosilan. This resource is designed to assist researchers, scientists, and drug development professionals with the long-term storage, handling, and troubleshooting of this compound-related experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of this compound?
For long-term stability, this compound should be stored at -20°C in its original, unopened container. For opened containers, storage at -80°C under an inert atmosphere (e.g., argon or nitrogen) is strongly recommended to minimize degradation.
Q2: How should I handle this compound upon receiving the shipment?
Upon receipt, immediately inspect the packaging for any signs of damage. The vial should be sealed under an inert gas. It is advisable to transfer the vial to a -20°C freezer for long-term storage as soon as possible. Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation.
Q3: What solvents are compatible with this compound?
This compound is soluble in anhydrous organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and dichloromethane (DCM). It is critical to use anhydrous solvents to prevent hydrolysis of the compound.
Q4: Can I store this compound in a solution?
Storing this compound in solution is not recommended for long periods due to an increased rate of degradation. If temporary storage in solution is necessary, use anhydrous DMSO, store at -80°C, and use within 24 hours.
Q5: What are the primary degradation pathways for this compound?
The primary degradation pathways for this compound are oxidation and hydrolysis. Exposure to air and moisture will lead to the formation of inactive byproducts.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in Solution | Solvent is not anhydrous. | Use fresh, anhydrous solvent from a newly opened bottle. |
| Storage temperature of the solution is too high. | Prepare fresh solutions for immediate use. If temporary storage is needed, store at -80°C. | |
| Exceeded solubility limit. | Consult the technical data sheet for solubility information and adjust the concentration accordingly. | |
| Inconsistent Experimental Results | Degradation of this compound stock. | Aliquot the this compound upon first use to minimize freeze-thaw cycles. Always handle under an inert atmosphere. |
| Improper handling and exposure to air/moisture. | Allow the vial to warm to room temperature in a desiccator before opening. Use gas-tight syringes for transfer. | |
| Low Yield in Conjugation Reactions | Inactive this compound due to hydrolysis. | Use a fresh vial of this compound. Ensure all reaction components and solvents are anhydrous. |
| pH of the reaction buffer is not optimal. | Maintain the reaction pH within the recommended range of 7.2-8.0. |
Experimental Protocols
Protocol 1: Aliquoting Dry this compound Powder
-
Move the sealed vial of this compound from the freezer to a desiccator and allow it to equilibrate to room temperature for at least 30 minutes.
-
Transfer the vial to an inert atmosphere glove box.
-
Carefully open the vial and weigh the desired amount of this compound into separate, pre-labeled, amber glass vials.
-
Backfill each new vial with argon or nitrogen, seal tightly with a PTFE-lined cap, and wrap the cap with parafilm.
-
Store the aliquots at -80°C.
Protocol 2: Preparation of a this compound Stock Solution
-
Select an appropriate anhydrous solvent (e.g., DMSO).
-
Using a gas-tight syringe, add the desired volume of the anhydrous solvent to a pre-weighed and sealed vial of this compound.
-
Gently vortex or sonicate the vial until the this compound is completely dissolved.
-
This stock solution should be used immediately for the best results.
Visual Guides
Technical Support Center: Quadrosilan Purity Analysis and Quality Control
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working with Quadrosilan. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during purity analysis and quality control experiments.
Frequently Asked Questions (FAQs)
1. What is the recommended method for determining the purity of a new batch of this compound?
The recommended primary method for determining the purity of this compound is High-Performance Liquid Chromatography (HPLC) with a UV detector, as it is highly sensitive and provides accurate quantification. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable alternative, particularly for identifying volatile impurities. For structural confirmation and identification of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable.
2. What are the typical acceptance criteria for this compound purity?
The acceptance criteria for this compound purity can vary depending on the specific application. However, for use in drug development and other high-stakes research, the following specifications are generally recommended:
| Parameter | Specification | Method |
| Purity (by HPLC) | ≥ 99.5% | HPLC-UV |
| Individual Impurity | ≤ 0.10% | HPLC-UV |
| Total Impurities | ≤ 0.50% | HPLC-UV |
| Residual Solvents | As per ICH Q3C guidelines | GC-HS |
| Water Content | ≤ 0.1% | Karl Fischer Titration |
| Identity Confirmation | Conforms to reference standard | FTIR, NMR |
3. How should this compound samples be prepared for HPLC analysis?
Proper sample preparation is critical for accurate HPLC analysis. A general protocol is as follows:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.
-
Vortex the solution until the sample is completely dissolved.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter before injecting it into the HPLC system.
4. What are some common impurities that might be observed during this compound analysis?
Common impurities can originate from starting materials, by-products of the synthesis, or degradation. These may include:
-
Starting Materials: Unreacted precursors used in the synthesis of this compound.
-
Intermediates: Partially reacted molecules that did not proceed to the final this compound product.
-
Degradation Products: this compound may degrade upon exposure to moisture, light, or extreme temperatures, forming silanols or other related substances.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Column degradation. 2. Interaction of the analyte with active sites on the silica support. 3. Inappropriate mobile phase pH. | 1. Replace the HPLC column with a new one. 2. Use a mobile phase additive (e.g., triethylamine) to mask active sites. 3. Adjust the mobile phase pH. |
| Ghost Peaks | 1. Contamination in the mobile phase or injector. 2. Carryover from a previous injection. | 1. Use fresh, high-purity mobile phase solvents. 2. Run several blank injections to wash the injector and column. |
| Inconsistent Retention Times | 1. Fluctuations in column temperature. 2. Inconsistent mobile phase composition. 3. Air bubbles in the pump. | 1. Use a column oven to maintain a constant temperature. 2. Ensure the mobile phase is well-mixed and degassed. 3. Degas the mobile phase and prime the pump. |
GC-MS Analysis Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape | 1. Active sites in the injector or column. 2. Column overloading. | 1. Deactivate the injector liner and use a deactivated column. 2. Dilute the sample and reinject. |
| Low Signal Intensity | 1. Leak in the system. 2. Contaminated ion source. | 1. Perform a leak check of the GC-MS system. 2. Clean the ion source according to the manufacturer's instructions. |
| Mass Spectra Mismatch | 1. Incorrect mass calibration. 2. Co-eluting impurities. | 1. Recalibrate the mass spectrometer. 2. Optimize the GC temperature program to improve separation. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with 95% A, decrease to 5% A over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Visualizations
Caption: A typical experimental workflow for the quality control of this compound.
Caption: A troubleshooting guide for HPLC peak tailing issues.
Validation & Comparative
Comparative Analysis of Quadrosilan and Estradiol on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the effects of the conventional steroid hormone, estradiol, and the silicon-based compound, Quadrosilan, on gene expression. Due to the limited publicly available data on this compound, this document leverages information on related organosilicon compounds to provide a potential framework for comparison, while presenting established experimental data for estradiol.
Introduction
Estradiol, a primary female sex hormone, is a well-documented regulator of gene expression, exerting its effects through binding to estrogen receptors (ERs) and modulating the transcription of target genes.[1][2][3] Its role is pivotal in numerous physiological processes and is also implicated in the progression of hormone-sensitive cancers.[4][5] this compound, as an organosilicon compound, represents a class of molecules whose biological activities are an area of ongoing research. While direct gene expression data for this compound is not available in the public domain, studies on other organosilicon compounds, such as octamethylcyclotetrasiloxane (D4), suggest potential interactions with estrogen signaling pathways.[6][7]
This guide offers a side-by-side look at the known mechanisms of estradiol and the potential mechanisms of action for compounds like this compound, supported by experimental protocols and data visualization to aid researchers in designing and interpreting their own studies.
Data Presentation: Comparative Gene Expression
The following table summarizes the known effects of estradiol on the expression of key target genes in the MCF-7 human breast cancer cell line, a common model for studying estrogen response.[5][8][9] The column for this compound is presented as a template for researchers to populate with their own experimental data, with hypothetical effects based on the potential estrogenic activity of some organosilicon compounds.
Table 1: Comparison of Estradiol and this compound on Target Gene Expression in MCF-7 Cells
| Gene Symbol | Gene Name | Function | Estradiol Effect | This compound Effect |
| pS2 (TFF1) | Trefoil factor 1 | Protein involved in mucosal repair and cell motility | Upregulated[9][10] | Data not available |
| PR (PGR) | Progesterone Receptor | Nuclear receptor, key in reproductive tissue | Upregulated[9][10] | Data not available |
| CCND1 | Cyclin D1 | Cell cycle regulation (G1/S transition) | Upregulated[8][11] | Data not available |
| MYC | MYC Proto-Oncogene | Transcription factor, cell proliferation | Upregulated[8] | Data not available |
| ERBB2 | Erb-B2 Receptor Tyrosine Kinase 2 | Receptor tyrosine kinase, cell growth/division | Upregulated[8] | Data not available |
| BCL2 | BCL2 Apoptosis Regulator | Anti-apoptotic protein | Increased protein expression[12] | Data not available |
| PTEN | Phosphatase and Tensin Homolog | Tumor suppressor, cell cycle regulation | Increased protein expression[12] | Data not available |
| ESR1 | Estrogen Receptor 1 (ERα) | Nuclear hormone receptor for estrogen | Downregulated[9] | Data not available |
Signaling Pathways and Mechanisms of Action
Estradiol Signaling
Estradiol primarily functions through two pathways:
-
Genomic Pathway: Estradiol binds to estrogen receptors (ERα or ERβ) in the cytoplasm or nucleus.[3] Upon binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.[2][3] This interaction recruits co-activator or co-repressor proteins, ultimately modulating gene transcription.[4]
-
Non-Genomic Pathway: Estradiol can also initiate rapid signaling cascades through membrane-associated ERs, which can activate pathways such as MAPK and PI3K/AKT, leading to downstream effects on gene expression and cellular function.[3]
References
- 1. Estradiol-Induced Epigenetically Mediated Mechanisms and Regulation of Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Estrogen Signaling Multiple Pathways to Impact Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Meta-analysis of estrogen response in MCF-7 distinguishes early target genes involved in signaling and cell proliferation from later target genes involved in cell cycle and DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Octamethylcyclotetrasiloxane exhibits estrogenic activity in mice via ERalpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Differential regulation of gene expression by estrogen in estrogen growth-independent and -dependent MCF-7 human breast cancer cell sublines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative activity of pulsed or continuous estradiol exposure on gene expression and proliferation of normal and tumoral human breast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. karger.com [karger.com]
- 12. academic.oup.com [academic.oup.com]
A Comparative Analysis of Quadrosilan and Selective Estrogen Receptor Modulators (SERMs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Quadrosilan, a synthetic nonsteroidal estrogen, with prominent Selective Estrogen Receptor Modulators (SERMs) such as tamoxifen and raloxifene. While both classes of compounds interact with the estrogen receptor (ER), their mechanisms of action and resulting physiological effects differ significantly. This document aims to clarify these distinctions, supported by available data and outlining standard experimental methodologies for their characterization.
Executive Summary
This compound (also known as 2,6-cisdiphenylhexamethylcyclotetrasiloxane) is a synthetic estrogen with activity comparable to estradiol.[1] It functions as a full agonist at the estrogen receptor. In contrast, SERMs like tamoxifen and raloxifene exhibit tissue-selective pharmacology, acting as either estrogen receptor agonists or antagonists depending on the target tissue.[2] This fundamental difference in their interaction with the estrogen receptor dictates their distinct clinical applications and side-effect profiles. This compound has been used as an antigonadotropic agent in the treatment of prostate cancer, whereas SERMs are primarily used in the context of breast cancer and osteoporosis.[1]
Mechanism of Action: A Tale of Two Pathways
The primary distinction between this compound and SERMs lies in their interaction with the estrogen receptor and the subsequent cellular response.
This compound: A Full Estrogen Receptor Agonist
As a synthetic estrogen, this compound is believed to act as a full agonist of the estrogen receptor. This means that upon binding to the ER, it induces a conformational change in the receptor that promotes the recruitment of coactivators, leading to the transcription of estrogen-responsive genes. This action mimics that of the endogenous hormone, estradiol, leading to systemic estrogenic effects. Its use in prostate cancer is based on the principle of hormonal therapy, where high levels of estrogen can suppress testosterone production through negative feedback on the hypothalamic-pituitary-gonadal axis, thereby acting as an antigonadotropic agent.
Selective Estrogen Receptor Modulators (SERMs): A Tissue-Dependent Response
SERMs, such as tamoxifen and raloxifene, are characterized by their mixed agonist/antagonist profile.[2] The tissue-specific effects of SERMs are determined by several factors, including the subtype of estrogen receptor present (ERα or ERβ), the conformation the ER adopts upon ligand binding, and the cellular context of co-regulator proteins (coactivators and corepressors).[3]
-
In breast tissue , tamoxifen and raloxifene act as ER antagonists, blocking the proliferative effects of estrogen, which is crucial for the treatment and prevention of hormone receptor-positive breast cancer.[1][4]
-
In bone , both tamoxifen and raloxifene exhibit estrogenic (agonist) effects, helping to maintain bone mineral density and reduce the risk of osteoporosis.[4][5]
-
In the uterus , tamoxifen has a partial agonist effect, which can lead to endometrial hyperplasia and an increased risk of uterine cancer. In contrast, raloxifene acts as an antagonist in the uterus, which is a key differentiator between these two SERMs.[6]
Comparative Data
The following tables summarize the key characteristics of this compound, tamoxifen, and raloxifene based on available data. It is important to note that direct comparative preclinical and clinical studies are scarce due to the different developmental periods and therapeutic indications of these compounds.
Table 1: General and Mechanistic Comparison
| Feature | This compound | Tamoxifen | Raloxifene |
| Drug Class | Synthetic Nonsteroidal Estrogen | Selective Estrogen Receptor Modulator (SERM) | Selective Estrogen Receptor Modulator (SERM) |
| Primary Mechanism | Estrogen Receptor Agonist | Mixed Estrogen Receptor Agonist/Antagonist | Mixed Estrogen Receptor Agonist/Antagonist |
| ER Binding Affinity | Data not publicly available; estrogenic activity is stated to be equivalent to estradiol. | High affinity for ERα and ERβ. | High affinity for ERα and ERβ.[6] |
| Tissue Selectivity | No (systemic estrogenic effects) | Yes | Yes |
Table 2: Comparison of Effects in Key Tissues
| Tissue | This compound (as an Estrogen Agonist) | Tamoxifen | Raloxifene |
| Breast | Agonist (proliferative) | Antagonist | Antagonist |
| Bone | Agonist (maintains bone density) | Agonist | Agonist |
| Uterus | Agonist (proliferative) | Partial Agonist | Antagonist |
| Hypothalamus/Pituitary | Agonist (suppresses gonadotropin release) | Antagonist (can increase gonadotropin release in premenopausal women) | Agonist (contributes to antigonadotropic effects in postmenopausal women) |
Table 3: Clinical Applications and Side Effects
| Aspect | This compound | Tamoxifen | Raloxifene |
| Primary Clinical Use | Prostate Cancer (as an antigonadotropic agent) | Hormone receptor-positive breast cancer (treatment and prevention) | Osteoporosis (prevention and treatment), prevention of invasive breast cancer in high-risk postmenopausal women |
| Common Side Effects | Feminization, gynecomastia in males.[1] | Hot flashes, night sweats, vaginal dryness.[5] | Hot flashes, leg cramps, joint pain.[6][7] |
| Serious Side Effects | Data on long-term serious side effects is limited. | Increased risk of endometrial cancer, thromboembolic events (e.g., DVT, pulmonary embolism), stroke. | Increased risk of thromboembolic events (e.g., DVT, pulmonary embolism), stroke.[6] |
Signaling Pathways and Experimental Workflows
Diagram 1: Simplified Estrogen Receptor Signaling Pathway
Caption: Distinct ER signaling by a full agonist vs. a SERM.
Diagram 2: Experimental Workflow for Characterizing Estrogenic vs. SERM Activity
Caption: Workflow for in vitro characterization of ER ligands.
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization and comparison of compounds like this compound and SERMs. Below are outlines of key experimental protocols.
Estrogen Receptor Competitive Binding Assay
Objective: To determine the relative binding affinity of a test compound for the estrogen receptor (ERα and ERβ) compared to a known ligand, typically radiolabeled estradiol ([³H]-E2).
Methodology:
-
Preparation of ER Source: A source of estrogen receptors is required, which can be purified recombinant human ERα or ERβ, or cytosol preparations from estrogen-responsive tissues (e.g., rat uterus).
-
Competitive Binding Reaction: A constant concentration of the ER preparation and a radiolabeled ligand (e.g., [³H]-17β-estradiol) are incubated with increasing concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: After incubation to equilibrium, the receptor-bound radioligand is separated from the free radioligand. A common method is the use of hydroxylapatite (HAP) slurry, which binds the receptor-ligand complex.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: A competition curve is generated by plotting the percentage of specifically bound radioligand against the logarithm of the competitor concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The relative binding affinity (RBA) can then be calculated relative to a standard (e.g., estradiol).
MCF-7 Cell Proliferation (E-SCREEN) Assay
Objective: To assess the estrogenic or anti-estrogenic activity of a compound by measuring its effect on the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.
Methodology:
-
Cell Culture: MCF-7 cells are maintained in a standard growth medium. Prior to the assay, they are cultured in a medium stripped of estrogens (e.g., using charcoal-dextran treated fetal bovine serum) to establish a low basal proliferation rate.
-
Treatment: Cells are seeded in multi-well plates and, after attachment, are treated with a range of concentrations of the test compound.
-
To assess agonist activity: The compound is added alone.
-
To assess antagonist activity: The compound is co-incubated with a fixed, sub-maximal concentration of 17β-estradiol.
-
-
Incubation: The cells are incubated for a period of 6-7 days to allow for cell proliferation.
-
Quantification of Cell Number: The number of cells is determined using various methods, such as sulforhodamine B (SRB) assay, which stains total cellular protein, or by direct cell counting.
-
Data Analysis:
-
For agonists: A dose-response curve is generated, and the EC50 (effective concentration to produce 50% of the maximal response) and the relative proliferative effect (RPE) compared to estradiol are calculated.
-
For antagonists: The ability of the compound to inhibit estradiol-induced proliferation is quantified, and an IC50 value can be determined.
-
Conclusion
This compound and SERMs represent two distinct classes of compounds that modulate the estrogen receptor. This compound, as a synthetic estrogen, acts as a full ER agonist, leading to systemic estrogenic effects. This is in stark contrast to SERMs like tamoxifen and raloxifene, which exhibit a complex, tissue-dependent profile of estrogenic and anti-estrogenic activities. This fundamental difference in their mechanism of action underpins their divergent clinical applications and safety profiles. For researchers and drug development professionals, understanding these distinctions is paramount for the design and interpretation of studies aimed at developing novel endocrine therapies. The experimental protocols outlined provide a basis for the in vitro characterization necessary to differentiate between these classes of compounds.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. fda.gov [fda.gov]
- 3. Potential estrogenic and antiestrogenic activity of the cyclic siloxane octamethylcyclotetrasiloxane (D4) and the linear siloxane hexamethyldisiloxane (HMDS) in immature rats using the uterotrophic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Octamethylcyclotetrasiloxane exhibits estrogenic activity in mice via ERalpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Clinical trial of a new antigonadotropic substance, 2,6-cis-diphenylhexamethylcyclotetrasiloxane, in cancer of the prostate. A pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Efficacy of Quadrosilan in Prostate Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Quadrosilan and other therapeutic agents for prostate cancer. The content is based on available preclinical and clinical data to inform research and development efforts.
Introduction
Prostate cancer remains a significant challenge in oncology. While hormonal therapies and chemotherapeutics are standard treatments, the quest for more effective and less toxic agents is ongoing. This guide examines the efficacy of this compound, an organosilicon compound with estrogenic properties, in the context of other prostate cancer therapies, including the androgen receptor (AR) antagonists enzalutamide and abiraterone, and the investigational aminosteroid RM-581.
Comparative Efficacy Data
The following tables summarize the available quantitative data from in vitro and in vivo studies on this compound and its comparators.
Table 1: In Vitro Efficacy in Prostate Cancer Cell Lines
| Compound | Cell Line | Efficacy Metric | Value | Reference |
| RM-581 | LAPC-4 | IC50 | 0.43 ± 0.13 µM | [1] |
| PC-3 | IC50 | 1.2 µM | [2] | |
| LNCaP | IC50 | 1.2 µM | [2] | |
| Enzalutamide | LAPC-4 | IC50 | 34.8 µM | [1] |
| LNCaP (castration-resistant) | AR Binding Affinity | ~8-fold higher than bicalutamide | [3] | |
| Abiraterone | LAPC-4 | IC50 | 11.5 µM | [1] |
| This compound | - | - | No in vitro data available | - |
Table 2: In Vivo Efficacy in Prostate Cancer Models
| Compound | Model | Dosage | Key Findings | Reference |
| RM-581 | LAPC-4 xenograft (mice) | 3, 10, 30 mg/kg (oral) | Complete tumor growth blockade | [1] |
| PC-3 xenograft (mice) | 15 mg/kg (oral) | 65% tumor growth blockade | [4] | |
| Enzalutamide | Metastatic CRPC patients | 160 mg/day | Improved overall survival (4.8 months vs. placebo) | [3] |
| Non-metastatic CRPC patients | 160 mg/day | 76% reduction in risk of progression or death vs. bicalutamide | [5] | |
| Abiraterone | Metastatic CRPC patients | 1000 mg/day + prednisone | 42% reduction in risk of disease progression based on PSA | [6] |
| This compound (Cisobitan) | Prostate cancer patients (Stage III/IV) | 4-5 mg/kg body weight | Inadequate for tumor palliation in a small study | [7][8] |
| Prostate cancer patients (well/moderately differentiated) | Not specified | Similar response to estrogen therapy, lower incidence of edema | [9] |
Mechanism of Action
The therapeutic agents discussed in this guide employ distinct mechanisms to inhibit prostate cancer progression.
-
This compound: Functions as a synthetic nonsteroidal estrogen with antigonadotropic properties. Its mechanism involves the suppression of gonadotropin release, leading to reduced testosterone levels.[8] It is thought to exert its effects through estrogen receptors.[10]
-
Enzalutamide: A second-generation androgen receptor (AR) antagonist. It competitively inhibits androgen binding to the AR, prevents AR nuclear translocation, and impairs the binding of the AR to DNA.[3][11]
-
Abiraterone: An inhibitor of CYP17A1, a critical enzyme in androgen biosynthesis. By blocking CYP17A1, abiraterone inhibits the production of androgens in the testes, adrenal glands, and the tumor microenvironment.[6][12]
-
RM-581: An aminosteroid derivative that induces endoplasmic reticulum (ER) stress-mediated apoptosis.[4] Its action is believed to be independent of the androgen receptor signaling pathway.[1]
Signaling Pathway Diagrams
The following diagrams illustrate the proposed signaling pathways for each compound.
Caption: Proposed mechanism of this compound via suppression of the hypothalamic-pituitary-gonadal axis.
Caption: Mechanism of Enzalutamide as an Androgen Receptor antagonist.
Caption: Mechanism of Abiraterone as a CYP17A1 inhibitor in the androgen synthesis pathway.
References
- 1. An Aminosteroid Derivative Shows Higher In Vitro and In Vivo Potencies than Gold Standard Drugs in Androgen-Dependent Prostate Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. urotoday.com [urotoday.com]
- 4. Induction of Endoplasmic Reticulum Stress-Mediated Apoptosis by Aminosteroid RM-581 Efficiently Blocks the Growth of PC-3 Cancer Cells and Tumors Resistant or Not to Docetaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. Clinical use of abiraterone in the treatment of metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. Prostatic carcinoma treated with 2,6-cis-diphenylhexamethylcyclotetrasiloxane (Cisobitan) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cisobitan in treatment of prostatic cancer. A prospective controlled multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Octamethylcyclotetrasiloxane exhibits estrogenic activity in mice via ERalpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enzalutamide: looking back at its preclinical discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. icr.ac.uk [icr.ac.uk]
Comparative Molecular Docking Analysis of Quadrosilan and Alternative Estrogen Receptor Modulators
A computational guide for researchers in drug discovery, offering insights into the binding interactions of Quadrosilan and established estrogen receptor modulators. This guide provides a comparative analysis of their theoretical binding affinities, a detailed experimental protocol for in silico docking studies, and a visual representation of the docking workflow.
Introduction
This compound, chemically known as 2,6-cisdiphenylhexamethylcyclotetrasiloxane, is a synthetic nonsteroidal estrogen. While its estrogenic properties are documented, to date, no specific molecular docking studies of this compound with the estrogen receptor (ER) have been published in peer-reviewed literature. Molecular docking is a crucial computational technique in drug discovery that predicts the preferred orientation of a molecule when bound to a receptor to form a stable complex. It provides valuable insights into the binding affinity and interaction patterns between a ligand and its target protein.
Given the absence of direct molecular docking data for this compound, this guide presents a comparative analysis based on a structurally similar organosilicon compound, octamethylcyclotetrasiloxane (D4), and well-established estrogen receptor modulators: Tamoxifen, Raloxifene, and Fulvestrant. Octamethylcyclotetrasiloxane has been shown to exhibit weak estrogenic activity mediated through the estrogen receptor-alpha (ERα), making it a relevant, albeit indirect, point of comparison.
This guide is intended for researchers, scientists, and drug development professionals, providing a framework for understanding the potential interactions of this compound with the estrogen receptor in the context of known modulators.
Comparative Binding Affinity
The following table summarizes the available theoretical binding affinities of the selected compounds with the estrogen receptor-alpha (ERα). Binding energy is a measure of the strength of the interaction between the ligand and the receptor, with more negative values indicating a stronger binding affinity.
| Compound | Type | Binding Energy (kcal/mol) | Key Interacting Residues (ERα) |
| This compound | Synthetic Estrogen | Not available | Not available |
| Octamethylcyclotetrasiloxane (D4) | Organosilicon Compound | Not available (shows competitive binding)[1][2] | Not available |
| 4-Hydroxytamoxifen (active metabolite of Tamoxifen) | SERM | -11.04[3] | Leu346, Thr347, Leu349, Ala350, Glu353, Leu387, Met388, Leu391, Arg394, Met421, Leu525[3] |
| Raloxifene | SERM | -9.7[4] | His524[5] |
| Fulvestrant | SERD | High affinity (89% of estradiol)[6] | Not specified in docking studies |
| Endoxifen (active metabolite of Tamoxifen) | SERM | Potent binding[7][8] | Not specified in docking studies |
SERM: Selective Estrogen Receptor Modulator; SERD: Selective Estrogen Receptor Downregulator.
Experimental Protocol: Molecular Docking with Estrogen Receptor Alpha (ERα)
This section outlines a detailed, generalized protocol for performing molecular docking studies with the estrogen receptor alpha using widely accepted software and methodologies.[9][10][11]
1. Software and Resources:
-
Molecular Graphics Laboratory (MGL) Tools with AutoDockTools (ADT): For preparing protein and ligand files.
-
AutoDock Vina: For performing the molecular docking calculations.
-
PyMOL or Discovery Studio Visualizer: For visualization and analysis of docking results.
-
Protein Data Bank (PDB): To obtain the crystal structure of the estrogen receptor (e.g., PDB ID: 3ERT for ERα complexed with 4-hydroxytamoxifen).
-
PubChem or ZINC database: To obtain the 3D structures of the ligands.
2. Protein Preparation:
-
Obtain the Receptor Structure: Download the crystal structure of human estrogen receptor alpha (e.g., PDB ID: 3ERT) from the Protein Data Bank.
-
Clean the Protein Structure: Remove water molecules, co-factors, and any existing ligands from the PDB file using a molecular visualization tool like PyMOL or ADT.
-
Add Hydrogen Atoms: Add polar hydrogen atoms to the protein structure, which is crucial for defining hydrogen bonds.
-
Assign Charges: Add Kollman charges to the protein atoms.
-
Save as PDBQT: Save the prepared protein structure in the PDBQT file format, which includes atomic charges and atom types required by AutoDock.
3. Ligand Preparation:
-
Obtain Ligand Structures: Download the 3D structures of the ligands (e.g., this compound, Tamoxifen, Raloxifene) from a chemical database like PubChem.
-
Energy Minimization: Perform energy minimization of the ligand structures using a force field (e.g., MMFF94) to obtain a stable conformation.
-
Detect Rotatable Bonds: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.
-
Assign Charges: Add Gasteiger charges to the ligand atoms.
-
Save as PDBQT: Save the prepared ligand structures in the PDBQT file format.
4. Grid Box Generation:
-
Define the Binding Site: Identify the active site of the estrogen receptor. This is typically the ligand-binding pocket where the native ligand (in the crystal structure) is located.
-
Set Grid Parameters: Define a grid box that encompasses the entire binding site. For ERα (PDB ID: 3ERT), typical grid box center coordinates are around X=30.3, Y=-1.7, Z=23.7, with dimensions of 40x40x40 Å and a spacing of 0.375 Å.[11]
5. Molecular Docking Execution:
-
Run AutoDock Vina: Execute the docking simulation using the prepared protein and ligand PDBQT files and the defined grid parameters. The Lamarckian Genetic Algorithm is commonly used for this purpose.[11]
-
Generate Docking Poses: AutoDock Vina will generate multiple binding poses (conformations) for each ligand, ranked by their predicted binding affinities (in kcal/mol).
6. Analysis of Results:
-
Visualize Docking Poses: Use PyMOL or Discovery Studio Visualizer to inspect the predicted binding poses of the ligands within the active site of the estrogen receptor.
-
Analyze Interactions: Identify and analyze the key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the receptor.
-
Compare Binding Affinities: Compare the binding energies of the different ligands to assess their relative binding strengths.
Visualization of the Molecular Docking Workflow
The following diagram illustrates the key steps involved in a typical molecular docking study.
Caption: A flowchart illustrating the major stages of a molecular docking study.
Conclusion
While direct experimental and computational data on the interaction of this compound with the estrogen receptor remain elusive, this guide provides a comparative framework for its potential binding characteristics. By examining the available information on a structurally related compound and established estrogen receptor modulators, researchers can infer potential interaction patterns and binding affinities. The provided experimental protocol offers a standardized methodology for conducting future in silico studies on this compound and other novel compounds targeting the estrogen receptor. Such computational analyses are invaluable in the early stages of drug discovery for prioritizing candidates and guiding further experimental validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Octamethylcyclotetrasiloxane exhibits estrogenic activity in mice via ERalpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Docking and 3D-Pharmacophore Modeling to Study the Interactions of Chalcone Derivatives with Estrogen Receptor Alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 5. mdpi.com [mdpi.com]
- 6. Fulvestrant: an oestrogen receptor antagonist with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The tamoxifen metabolite, endoxifen, is a potent antiestrogen that targets estrogen receptor alpha for degradation in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular docking analysis of phytochemicals with estrogen receptor alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Unveiling the Cellular Impact: A Comparative Analysis of the In Vitro Cytotoxicity of Estrogens
A comprehensive examination of the in vitro cytotoxic profiles of various estrogenic compounds reveals a spectrum of cellular responses, highlighting the nuanced interplay between chemical structure and biological effect. While direct cytotoxic data for the synthetic nonsteroidal estrogen Quadrosilan (2,6-cisdiphenylhexamethylcyclotetrasiloxane) remains elusive in publicly available scientific literature, a comparative analysis of other well-characterized estrogens—diethylstilbestrol (DES), bisphenol A (BPA), and genistein—along with insights into the general cytotoxicity of organosilicon compounds, provides a valuable framework for understanding potential cytotoxic mechanisms.
This guide synthesizes available in vitro data, details common experimental protocols for assessing cytotoxicity, and illustrates the intricate signaling pathways modulated by estrogens, offering a foundational resource for researchers in toxicology and drug development.
Comparative Cytotoxicity of Selected Estrogens
To contextualize the potential cytotoxic effects of this compound, this section summarizes the in vitro cytotoxicity of three well-studied estrogenic compounds: the synthetic estrogen diethylstilbestrol (DES), the industrial compound bisphenol A (BPA), and the phytoestrogen genistein. The data, primarily from studies on the human breast cancer cell line MCF-7, are presented in the following table. It is important to note that the cytotoxic effects of these compounds can vary significantly depending on the cell line, exposure time, and the specific assay used.
| Compound | Cell Line | Assay | Exposure Time | IC50 Value | Reference |
| Diethylstilbestrol (DES) | MCF-7 | Crystal Violet | 48 hours | 19.7 ± 0.95 µM | [1] |
| Bisphenol A (BPA) | MCF-7 | MTT | 24 hours | 45 µM | [2] |
| Genistein | MCF-7 | MTT | 48 hours | 20 µM | [3] |
| Genistein | MCF-7 | MTT | 24 hours | > 80 µM | [3] |
Table 1: In Vitro Cytotoxicity of Selected Estrogenic Compounds. IC50 values represent the concentration of a compound that inhibits 50% of cell viability.
Insights into Organosilicon Cytotoxicity
This compound is an organosilicon compound. While specific cytotoxicity data for this compound is unavailable, studies on other organosilicon compounds provide some general insights. Research on a series of 12 organosilicon compounds, representing potential intermediates in the synthesis and degradation of polydimethylsiloxanes, revealed that six of these compounds demonstrated potential for in vitro clastogenic (chromosome-damaging) activity in mouse lymphoma L5178Y cells[4]. However, these same compounds did not show significant clastogenic activity in in vivo rodent bone marrow assays[5]. Another study assessing the skin irritation and corrosion potential of organosilicon compounds using in vitro models found that the models performed well in detecting corrosive and non-corrosive substances[6]. It is crucial to emphasize that these findings are on different organosilicon compounds and may not be directly extrapolated to this compound.
Experimental Protocols for In Vitro Cytotoxicity Assessment
A variety of in vitro assays are employed to determine the cytotoxicity of chemical compounds. These assays measure different cellular endpoints, such as metabolic activity, membrane integrity, and lysosomal function. Below are detailed methodologies for three commonly used cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[7][8]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These insoluble crystals are then dissolved in a solubilization solution, and the absorbance is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of metabolically active cells.[9]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.[9]
-
Compound Exposure: Treat the cells with various concentrations of the test compound and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher is often used to subtract background absorbance.
Neutral Red (NR) Uptake Assay
The Neutral Red Uptake assay is a cell viability assay that assesses the integrity of the lysosomal membrane.[10][11][12]
Principle: Viable cells take up the supravital dye Neutral Red and accumulate it in their lysosomes. A decrease in the uptake of Neutral Red is indicative of a loss of membrane integrity and, consequently, cell death.[10]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with test compounds as described for the MTT assay.[11]
-
Neutral Red Incubation: After treatment, remove the culture medium and add a medium containing a specific concentration of Neutral Red (e.g., 50 µg/mL). Incubate for 2-3 hours.
-
Washing: Remove the Neutral Red-containing medium and wash the cells with a wash buffer (e.g., PBS) to remove unincorporated dye.[13]
-
Dye Extraction: Add a destain solution (e.g., a mixture of ethanol and acetic acid) to each well to extract the dye from the lysosomes.[13]
-
Absorbance Measurement: Measure the absorbance of the extracted dye at a wavelength of 540 nm.[10]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[14][15][16]
Principle: Lactate dehydrogenase is a stable cytoplasmic enzyme that is released into the cell culture supernatant upon damage to the plasma membrane. The released LDH activity is measured by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product. The amount of formazan is proportional to the amount of LDH released and, therefore, to the number of damaged cells.[14][16]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and expose them to test compounds. Include control wells for spontaneous LDH release (cells with medium only) and maximum LDH release (cells treated with a lysis buffer).[15]
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.[15]
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture, which contains lactate, NAD+, and a tetrazolium salt.[14]
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.[15]
-
Absorbance Measurement: Measure the absorbance of the formazan product at a wavelength of approximately 490 nm.[15]
-
Calculation: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the spontaneous and maximum release controls.[15]
Estrogen Receptor Signaling Pathways
Estrogens exert their effects primarily through binding to estrogen receptors (ERs), which are members of the nuclear receptor superfamily. There are two main subtypes of ERs, ERα and ERβ, which can mediate both genomic and non-genomic signaling pathways.[17][18]
Genomic Signaling: This is the classical pathway where estrogen binds to ERs in the cytoplasm or nucleus.[17] The estrogen-ER complex then translocates to the nucleus, dimerizes, and binds to specific DNA sequences called estrogen response elements (EREs) in the promoter regions of target genes. This binding recruits co-activator or co-repressor proteins, leading to the regulation of gene transcription.[17][19]
Non-Genomic Signaling: Estrogens can also initiate rapid signaling events that do not directly involve gene transcription. This can occur through membrane-associated ERs (mERs) or G protein-coupled estrogen receptor 1 (GPER1).[19] Activation of these receptors can lead to the rapid activation of various intracellular signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which can in turn influence cellular processes like proliferation, survival, and migration.[20]
References
- 1. Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 3. The Effects of Genistein at Different Concentrations on MCF-7 Breast Cancer Cells and BJ Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genotoxicity studies on selected organosilicon compounds: in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genotoxicity studies on selected organosilicon compounds: in vivo assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Neutral Red Uptake Assay | RE-Place [re-place.be]
- 11. iivs.org [iivs.org]
- 12. Neutral Red Uptake Assay to Assess Cytotoxicity In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 13. qualitybiological.com [qualitybiological.com]
- 14. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]
- 15. cellbiologics.com [cellbiologics.com]
- 16. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 17. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Quadrosilan: A Comparative Analysis of Steroid Hormone Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction to Quadrosilan
This compound is a synthetic, nonsteroidal estrogen developed in the 1970s.[1] Its chemical structure is 2,6-cisdiphenylhexamethylcyclotetrasiloxane.[1] Primarily, it has been utilized as an antigonadotropic agent for treating prostate cancer due to its estrogenic activity, which is reported to be equivalent to that of estradiol.[1] As with any therapeutic agent, understanding its potential to interact with other receptors is crucial for a comprehensive safety and efficacy profile. Cross-reactivity with other steroid hormone receptors—such as the androgen receptor (AR), progesterone receptor (PR), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR)—can lead to unintended physiological effects.
Cross-Reactivity Profile of this compound
As of the latest literature review, specific binding affinity data (e.g., Ki, IC50) for this compound with the androgen, progesterone, glucocorticoid, and mineralocorticoid receptors are not available. The primary known target of this compound is the estrogen receptor (ER).
To provide a comparative context, it is important to consider the broader class of nonsteroidal estrogens. Many of these compounds can exhibit varying degrees of cross-reactivity with other steroid receptors. For instance, some nonsteroidal compounds have been shown to bind to the androgen receptor, sometimes acting as antagonists.[2] Similarly, the structural similarity between steroid hormone receptor ligand-binding domains can lead to unintended interactions.[3]
The following table is a template that researchers can use to summarize findings from future experimental studies on this compound's cross-reactivity.
Table 1: Comparative Binding Affinity of this compound with Steroid Hormone Receptors (Hypothetical Data)
| Receptor | Ligand | Binding Affinity (Ki, nM) | Functional Activity (EC50/IC50, nM) | Assay Type |
| Estrogen Receptor (ER) | Estradiol | Reference | Reference | Competitive Binding |
| This compound | To be determined | To be determined | ||
| Androgen Receptor (AR) | Dihydrotestosterone | Reference | Reference | Competitive Binding |
| This compound | To be determined | To be determined | ||
| Progesterone Receptor (PR) | Progesterone | Reference | Reference | Competitive Binding |
| This compound | To be determined | To be determined | ||
| Glucocorticoid Receptor (GR) | Dexamethasone | Reference | Reference | Competitive Binding |
| This compound | To be determined | To be determined | ||
| Mineralocorticoid Receptor (MR) | Aldosterone | Reference | Reference | Competitive Binding |
| This compound | To be determined | To be determined |
Experimental Protocols for Assessing Cross-Reactivity
To determine the cross-reactivity profile of this compound, standardized in vitro assays can be employed. The two most common methods are competitive binding assays and reporter gene assays.
Competitive Radioligand Binding Assay
This assay quantifies the ability of a test compound (this compound) to displace a known high-affinity radiolabeled ligand from its receptor.
Objective: To determine the binding affinity (Ki) of this compound for ER, AR, PR, GR, and MR.
Materials:
-
Recombinant human steroid receptors (ER, AR, PR, GR, MR).
-
Radiolabeled ligands (e.g., [3H]Estradiol for ER, [3H]Dihydrotestosterone for AR, [3H]Promegestone for PR, [3H]Dexamethasone for GR, [3H]Aldosterone for MR).
-
Unlabeled this compound at various concentrations.
-
Assay buffer and scintillation fluid.
-
96-well plates and a scintillation counter.
Methodology:
-
Incubation: Recombinant receptors are incubated with a fixed concentration of the respective radiolabeled ligand and varying concentrations of unlabeled this compound.
-
Equilibrium: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Receptor-bound and free radioligand are separated. This can be achieved through filtration, where the mixture is passed through a filter that traps the receptor-ligand complex.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The binding affinity (Ki) is then determined using the Cheng-Prusoff equation.
Reporter Gene Assay
This cell-based assay measures the functional consequence of a compound binding to a receptor, i.e., whether it acts as an agonist or an antagonist.
Objective: To determine if this compound activates (agonism) or inhibits (antagonism) the transcriptional activity of ER, AR, PR, GR, and MR.
Materials:
-
A mammalian cell line that does not express endogenous steroid receptors (e.g., HEK293 or CHO-K1).
-
Expression plasmids for the full-length human steroid receptors.
-
A reporter plasmid containing a hormone response element (HRE) linked to a reporter gene (e.g., luciferase or β-galactosidase).
-
Cell culture medium and transfection reagents.
-
This compound at various concentrations.
-
Known agonist for each receptor (for antagonist testing).
-
Luminometer or spectrophotometer.
Methodology:
-
Transfection: Cells are co-transfected with the receptor expression plasmid and the reporter plasmid.
-
Treatment: After transfection, cells are treated with varying concentrations of this compound (for agonist mode) or with a known agonist plus varying concentrations of this compound (for antagonist mode).
-
Incubation: Cells are incubated for 24-48 hours to allow for receptor activation and reporter gene expression.
-
Cell Lysis and Assay: Cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured.
-
Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) values.
Visualizing Pathways and Workflows
Signaling Pathways
The following diagram illustrates the intended signaling pathway of this compound via the Estrogen Receptor and its potential cross-reactive pathways with other steroid hormone receptors.
Caption: this compound's primary and potential cross-reactive signaling pathways.
Experimental Workflow
The diagram below outlines a typical workflow for assessing the cross-reactivity of a test compound like this compound.
Caption: A generalized experimental workflow for assessing cross-reactivity.
References
- 1. Interaction of naturally occurring nonsteroidal estrogens with expressed recombinant human estrogen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Key structural features of nonsteroidal ligands for binding and activation of the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
In Vivo Showdown: Quadrosilan and Estradiol in Tumor Growth Regulation
For researchers and drug development professionals navigating the complex landscape of endocrine-based cancer therapies, understanding the nuanced effects of estrogenic compounds on tumor biology is paramount. This guide provides an objective in vivo comparison of Quadrosilan and the endogenous estrogen, estradiol, on tumor growth, supported by experimental data and detailed methodologies.
At a Glance: this compound vs. Estradiol
| Feature | This compound | Estradiol |
| Chemical Class | Synthetic Nonsteroidal Estrogen (Organosilicon Compound) | Natural Steroidal Estrogen |
| Primary Use in Cancer | Treatment of prostate cancer | Implicated in the growth of hormone-receptor-positive cancers (e.g., breast, endometrial) |
| Mechanism of Action | Estrogen receptor agonist | Estrogen receptor agonist |
| Reported Estrogenic Activity | Equivalent to estradiol[1] | Potent endogenous estrogen |
| In Vivo Effects on Tumor Growth | Primarily antigonadotropic effects in prostate cancer | Can stimulate proliferation of estrogen receptor-positive tumors |
In Vivo Effects on Tumor Growth: A Data-Driven Comparison
| Tumor Model | Animal Model | Estradiol Treatment | Key Findings |
| MCF-7 Breast Cancer | Athymic Nude Mice | Estradiol supplementation | Essential for tumor formation and growth.[2] |
| Endometrial Adenocarcinoma | Nude Mice | Estradiol treatment | Stimulated tumor growth in estradiol-responsive tumors. |
| Prostate Cancer | - | Combination with androgens | Essential for the induction of prostate carcinogenesis in preclinical models.[3] |
Experimental Protocols: A Closer Look at the Methodology
To ensure the reproducibility and critical evaluation of the cited data, this section details the experimental protocols commonly employed in in vivo studies investigating the effects of estrogenic compounds on tumor growth.
Xenograft Tumor Model
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Immunocompromised mice, such as athymic nude mice, are typically used to prevent rejection of human tumor xenografts.
-
Tumor Cell Implantation: A specific number of cancer cells (e.g., 1 x 10^7 cells) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of the mice.
-
Hormone Supplementation: For studies involving hormone-dependent tumors, animals may be ovariectomized to remove endogenous estrogen and then supplemented with a controlled dose of estradiol, often via a subcutaneous pellet.
-
Tumor Growth Measurement: Tumor volume is measured at regular intervals using calipers, typically calculated using the formula: (Length x Width^2) / 2.
-
Data Analysis: Tumor growth curves are plotted, and statistical analyses are performed to compare tumor growth rates between different treatment groups.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by estradiol in cancer cells and a typical experimental workflow for in vivo tumor growth studies.
Caption: Estradiol signaling pathway in cancer cells.
Caption: In vivo tumor growth experimental workflow.
Concluding Remarks
Both this compound and estradiol function as estrogen receptor agonists, playing a significant role in the progression of hormone-sensitive cancers. While this compound was developed as a therapeutic agent for prostate cancer, leveraging its antigonadotropic properties, its estrogenic activity, equivalent to that of estradiol, suggests a similar potential to promote the growth of ER+ tumors in other contexts. The extensive body of research on estradiol's role in tumor biology provides a solid foundation for understanding the potential in vivo effects of this compound. However, the lack of direct comparative studies highlights a gap in the literature and underscores the need for further research to fully elucidate the nuanced differences in their in vivo activities and therapeutic potentials.
References
Comparative Analysis of Quadrosilan's Impact on Steroid Hormone Synthesis Pathways
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding "Quadrosilan" is not available in the public domain or scientific literature. This guide provides a comparative framework using well-established steroidogenesis inhibitors, ketoconazole and aminoglutethimide, as surrogates to illustrate how a novel compound like this compound could be evaluated. The data and experimental protocols presented for this compound are hypothetical and for illustrative purposes.
Introduction
The synthesis of steroid hormones is a complex, multi-step process crucial for numerous physiological functions. This pathway is a key target for therapeutic intervention in various pathologies, including hormone-dependent cancers and endocrine disorders. This guide provides a comparative analysis of the effects of a hypothetical novel compound, this compound, on steroid hormone synthesis, benchmarked against established inhibitors: ketoconazole and aminoglutethimide.
Mechanism of Action and Enzyme Inhibition
Steroidogenesis inhibitors primarily act by blocking the activity of cytochrome P450 (CYP) enzymes, which are critical for the conversion of cholesterol into various steroid hormones.[1][2][3]
This compound (Hypothetical Profile): For the purpose of this guide, this compound is postulated to be a potent and selective inhibitor of CYP11A1 (cholesterol side-chain cleavage enzyme) and CYP17A1 (17α-hydroxylase/17,20-lyase).
Ketoconazole: An antifungal agent that, at higher doses, non-selectively inhibits several CYP enzymes involved in steroidogenesis, including CYP11A1, CYP17A1, and CYP11B1.[3][4][5][6] Its primary sites of action are the inhibition of 17,20-desmolase and a marked inhibition of 21- and/or 11-hydroxylase.[4]
Aminoglutethimide: This compound inhibits the conversion of cholesterol to pregnenolone by blocking CYP11A1.[2][7][8][9] It also inhibits aromatase (CYP19A1), which is responsible for converting androgens to estrogens.[2][7][8]
Comparative Data on Enzyme Inhibition
The following table summarizes the inhibitory concentrations (IC50) of this compound (hypothetical), ketoconazole, and aminoglutethimide against key enzymes in the steroid synthesis pathway. Lower IC50 values indicate greater potency.
| Enzyme Target | This compound (Hypothetical IC50) | Ketoconazole (IC50) | Aminoglutethimide (IC50) |
| CYP11A1 (P450scc) | 50 nM | ~20,000 nM | ~20,000 nM[8] |
| CYP17A1 (17α-hydroxylase) | 100 nM | Moderate blockade reported[4] | - |
| CYP17A1 (17,20-lyase) | 75 nM | Potent inhibitor[4] | - |
| CYP21A2 (21-hydroxylase) | >10,000 nM | Marked inhibition reported[4] | Inhibition reported[7] |
| CYP11B1 (11β-hydroxylase) | >10,000 nM | Marked inhibition reported[4] | Inhibition reported[7] |
| CYP19A1 (Aromatase) | >10,000 nM | Inhibition reported[3] | 600 nM[8] |
Experimental Protocols
To evaluate the inhibitory effects of a novel compound like this compound, the following experimental protocols can be employed:
In Vitro Enzyme Inhibition Assay
Objective: To determine the IC50 values of the test compound against specific human CYP enzymes involved in steroidogenesis.
Methodology:
-
Enzyme Source: Recombinant human CYP enzymes (e.g., CYP11A1, CYP17A1, CYP21A2, CYP11B1, CYP19A1) expressed in a suitable system (e.g., baculovirus-infected insect cells).
-
Substrate: A specific fluorescent or radiolabeled substrate for each enzyme is used.
-
Incubation: The recombinant enzyme, substrate, and varying concentrations of the test compound (and positive controls like ketoconazole and aminoglutethimide) are incubated in a suitable buffer system.
-
Detection: The formation of the product is measured using a fluorometer, scintillation counter, or LC-MS/MS.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell-Based Steroidogenesis Assay
Objective: To assess the effect of the test compound on steroid hormone production in a cellular context.
Methodology:
-
Cell Line: Human adrenocortical carcinoma cell line (e.g., NCI-H295R), which expresses all the key enzymes for steroidogenesis.
-
Stimulation: Cells are stimulated with a precursor like forskolin to induce steroid production.
-
Treatment: Stimulated cells are treated with varying concentrations of the test compound.
-
Hormone Quantification: After a defined incubation period, the levels of key steroid hormones (e.g., cortisol, aldosterone, testosterone, estradiol) in the cell culture supernatant are quantified using specific immunoassays (e.g., ELISA) or LC-MS/MS.
-
Data Analysis: The reduction in hormone levels in response to the test compound is used to determine its inhibitory potency in a cellular system.
Signaling Pathway Diagrams
The following diagrams illustrate the steroid hormone synthesis pathway and the points of inhibition for this compound (hypothetical), ketoconazole, and aminoglutethimide.
Caption: Steroid hormone synthesis pathway with inhibitory actions.
Conclusion
This guide provides a framework for comparing the effects of a novel steroidogenesis inhibitor, hypothetically named this compound, with the established drugs ketoconazole and aminoglutethimide. The provided tables, experimental protocols, and pathway diagrams serve as a template for the evaluation and presentation of data for new chemical entities targeting steroid hormone synthesis. A thorough understanding of a new drug's inhibitory profile is essential for its development as a safe and effective therapeutic agent.
References
- 1. Steroidogenesis inhibitor - Wikipedia [en.wikipedia.org]
- 2. Aminoglutethimide: review of pharmacology and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Inhibition of steroidogenesis by ketoconazole. Therapeutic uses] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Steroid synthesis inhibition by ketoconazole: sites of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ketoconazole blocks adrenal steroid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Aminoglutethimide - Wikipedia [en.wikipedia.org]
- 9. Steroid Synthesis Inhibitors - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Quadrosilan: A Guide for Laboratory Professionals
Disclaimer: The term "Quadrosilan" may refer to at least two distinct chemical products: a specific organosilicon compound used in research and pharmaceutical development, or a commercial fungicide formulation. Proper disposal is contingent on the exact identity of the substance. Researchers must confirm the chemical identity of their material by referencing the manufacturer's label and Safety Data Sheet (SDS) before proceeding with any disposal protocol.
This guide provides detailed disposal procedures for the organosilicon compound 2,6-diphenylhexamethylcyclotetrasiloxane, also known under the trade name this compound. For the fungicide formulation, general guidance is provided due to the proprietary nature of its exact composition.
Section 1: Disposal of this compound (2,6-diphenylhexamethylcyclotetrasiloxane)
For researchers and scientists in drug development, this compound, identified as 2,6-diphenylhexamethylcyclotetrasiloxane (CAS No. 4657-20-9), requires careful handling and disposal due to its potential health hazards.[1]
Chemical and Physical Properties
A summary of the key properties of 2,6-diphenylhexamethylcyclotetrasiloxane is presented below. This information is critical for assessing risk and determining appropriate disposal methods.
| Property | Value |
| Molecular Formula | C₁₈H₂₈O₄Si₄ |
| Molecular Weight | 420.8 g/mol [1] |
| CAS Number | 4657-20-9[1] |
| Synonyms | Cisobitan, KABI-1774[1] |
| GHS Hazard Classifications | Reproductive toxicity, Specific target organ toxicity (single and repeated exposure)[1] |
Experimental Protocols for Disposal
The following step-by-step protocol is a general guideline for the disposal of small quantities of 2,6-diphenylhexamethylcyclotetrasiloxane typically found in a laboratory setting.
Personnel Safety Precautions:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.
-
Avoid inhalation of any dusts or vapors.
Disposal Procedure:
-
Waste Identification and Collection:
-
Designate a specific, sealed, and clearly labeled waste container for this compound waste. The label should include the chemical name, CAS number, and relevant hazard symbols.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
-
Small Spills and Contaminated Materials:
-
For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or a commercial sorbent pad.
-
Carefully collect the absorbed material and any contaminated items (e.g., paper towels, gloves) into the designated waste container.
-
Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), and collect the cleaning materials as hazardous waste.
-
-
Disposal of Unused or Waste Product:
-
Unused or waste this compound should be disposed of as hazardous chemical waste.
-
Do not attempt to neutralize or chemically treat the waste in the laboratory unless a validated and safe procedure is available and has been approved by your institution's Environmental Health and Safety (EHS) department.
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
-
Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent.
-
The rinsate must be collected and disposed of as hazardous waste.
-
After triple-rinsing, the container can typically be disposed of as regular laboratory glass or plastic waste, but confirm this with your local regulations. Deface the original label before disposal.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound (2,6-diphenylhexamethylcyclotetrasiloxane).
Caption: Disposal workflow for this compound (organosilicon).
Section 2: Disposal of this compound (Fungicide Formulation)
If you are using a commercial fungicide product named this compound, it is imperative to refer to the product-specific Safety Data Sheet (SDS) for disposal instructions. The composition of such formulations is proprietary and can vary, making generic disposal advice unsafe.
Locating and Using the Safety Data Sheet (SDS)
The SDS is the primary source of information for the safe handling and disposal of a chemical product. It is typically provided by the manufacturer and can often be found on their website. The SDS is divided into sections, with Section 13, "Disposal Considerations," providing specific guidance.
General Principles for Fungicide Disposal
While the SDS is the definitive guide, the following general principles apply to the disposal of most commercial fungicides:
-
Do Not Dispose of in Regular Trash or Drains: Fungicides can be harmful to the environment and should not be disposed of in sinks, toilets, or regular trash.
-
Follow Local Regulations: Disposal of pesticides and fungicides is strictly regulated. Always follow federal, state, and local regulations.
-
Empty Container Disposal: Instructions for disposing of empty containers will be provided in the SDS and on the product label. This often involves triple-rinsing and may specify how the container can be recycled or disposed of.
-
Unused Product: Unused fungicide should be disposed of as hazardous waste. Contact your local household hazardous waste collection program or a licensed professional waste disposal company.
-
Personal Protective Equipment (PPE): Always wear the PPE recommended in the SDS when handling and disposing of the fungicide.
Logical Relationship for Fungicide Disposal
The following diagram outlines the logical steps for ensuring the safe disposal of a commercial fungicide like this compound.
Caption: Logical steps for fungicide disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
